Methyl 4-(benzyloxy)-2,3-difluorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-difluoro-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-15(18)11-7-8-12(14(17)13(11)16)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNPMOWWMKAJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801189374 | |
| Record name | Benzoic acid, 2,3-difluoro-4-(phenylmethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879026-09-1 | |
| Record name | Benzoic acid, 2,3-difluoro-4-(phenylmethoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,3-difluoro-4-(phenylmethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 4-(benzyloxy)-2,3-difluorobenzoate Synthesis Protocol: A Comprehensive Technical Guide
Introduction & Mechanistic Rationale
Methyl 4-(benzyloxy)-2,3-difluorobenzoate (CAS No. 1879026-09-1) is a highly valued fluorinated aromatic intermediate in modern medicinal chemistry[1]. The unique 2,3-difluoro substitution pattern on the benzoate core is strategically employed in drug design to modulate the lipophilicity, metabolic stability, and target-binding affinity of active pharmaceutical ingredients (APIs). Notably, derivatives of this scaffold have been utilized in the development of non-peptide glucagon antagonists for diabetes management[2] and dual aromatase-sulfatase inhibitors (DASIs) for hormone-dependent breast cancer therapies[3].
The synthesis of this target molecule relies on a robust, high-yielding two-step sequence starting from commercially available 2,3-difluoro-4-hydroxybenzoic acid. The protocol described herein emphasizes self-validating experimental choices, ensuring high purity and reproducibility for downstream applications.
Retrosynthetic Analysis & Pathway Visualization
The retrosynthetic disconnection of Methyl 4-(benzyloxy)-2,3-difluorobenzoate reveals two fundamental transformations:
-
Esterification : Conversion of the carboxylic acid to a methyl ester.
-
Benzylation : Protection/alkylation of the phenolic hydroxyl group via a Williamson ether synthesis.
Figure 1: Two-step synthetic workflow for Methyl 4-(benzyloxy)-2,3-difluorobenzoate.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Methyl 2,3-difluoro-4-hydroxybenzoate
Causality & Logic: While standard Fischer esterification using sulfuric acid is viable, utilizing thionyl chloride (SOCl₂) in methanol is vastly superior for this substrate[4]. Thionyl chloride reacts exothermically with methanol to generate anhydrous HCl in situ, which acts as a potent catalyst. The gaseous byproducts (SO₂ and HCl) drive the reaction forward according to Le Chatelier's principle and simplify the subsequent workup, preventing the hydrolysis of the newly formed ester during aqueous extraction.
Protocol:
-
Preparation: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2,3-difluoro-4-hydroxybenzoic acid (1.0 eq) and anhydrous methanol (approx. 10 mL per mmol of substrate).
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add thionyl chloride (1.5 to 4.0 eq) dropwise over 15 minutes to control the exothermic generation of HCl gas[5].
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 16–24 hours under an inert atmosphere (nitrogen or argon).
-
Workup: Cool the mixture to room temperature and concentrate in vacuo to remove excess methanol and residual volatile byproducts.
-
Purification: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid), water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the intermediate as a beige/white solid in near-quantitative yield[5].
Step 2: Benzylation to Methyl 4-(benzyloxy)-2,3-difluorobenzoate
Causality & Logic: The benzylation step operates via an Sₙ2 mechanism (Williamson ether synthesis). The two adjacent fluorine atoms strongly withdraw electron density, lowering the pKa of the phenolic proton. This allows the use of a mild base like potassium carbonate (K₂CO₃) to quantitatively generate the phenoxide anion without risking the saponification of the methyl ester. N,N-Dimethylformamide (DMF) or acetonitrile is selected as a polar aprotic solvent; it solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, accelerating the backside attack on benzyl bromide[5].
Figure 2: Mechanistic pathway of the Williamson ether synthesis (SN2) step.
Protocol:
-
Preparation: In an oven-dried flask, dissolve Methyl 2,3-difluoro-4-hydroxybenzoate (1.0 eq) in anhydrous DMF or acetonitrile (approx. 5 mL per mmol).
-
Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.5 to 3.0 eq). Stir the suspension at room temperature for 15–30 minutes to ensure complete phenoxide formation.
-
Alkylation: Add benzyl bromide (1.1 to 1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature (or heat to 60 °C if using acetonitrile) for 2 to 24 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (8:2) solvent system.
-
Workup: Once complete, quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Wash the combined organic layers extensively with water (to remove DMF) and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via silica gel flash column chromatography using a gradient of Hexane/Ethyl Acetate (10:0 to 8:2) to afford the pure target molecule[5].
Quantitative Data & Reagent Equivalents
The following table summarizes the optimized stoichiometry and expected yields for a standard 10 mmol scale synthesis, ensuring a highly reproducible and self-validating workflow.
| Reagent / Substrate | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role | Expected Yield |
| Step 1: Esterification | |||||
| 2,3-Difluoro-4-hydroxybenzoic acid | 174.10 | 1.0 eq | 1.74 g | Starting Material | - |
| Methanol (Anhydrous) | 32.04 | Solvent | 100 mL | Reactant / Solvent | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.5 eq | 1.09 mL (1.78 g) | Catalyst Precursor | - |
| Methyl 2,3-difluoro-4-hydroxybenzoate | 188.13 | Product | ~1.88 g | Intermediate | >95% |
| Step 2: Benzylation | |||||
| Methyl 2,3-difluoro-4-hydroxybenzoate | 188.13 | 1.0 eq | 1.88 g | Intermediate | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 eq | 2.76 g | Base | - |
| Benzyl Bromide (BnBr) | 171.03 | 1.1 eq | 1.31 mL (1.88 g) | Electrophile | - |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | 50 mL | Polar Aprotic Solvent | - |
| Methyl 4-(benzyloxy)-2,3-difluorobenzoate | 278.25 | Product | ~2.36 g | Target Molecule | >85% |
Quality Control & Analytical Validation
To establish trustworthiness and self-validation, the isolated product must be characterized via Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR (CDCl₃ or DMSO-d₆): The successful formation of the target molecule is confirmed by two distinct singlet peaks: the methyl ester protons (-OCH₃) appearing around 3.90 ppm (integrating to 3H), and the benzylic methylene protons (-OCH₂Ph) appearing around 5.20 ppm (integrating to 2H). The aromatic region will display the multiplet of the benzyl ring (7.30–7.50 ppm, 5H) and the two distinct protons of the central difluorinated ring, typically appearing as doublets of triplets or multiplets due to H-F coupling[5].
References
- 1879026-09-1 | Methyl 4-(benzyloxy)-2,3-difluorobenzoate - ChemScene. ChemScene.
- US6613942B1 - Glucagon antagonists/inverse agonists. Google Patents.
- Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. National Institutes of Health (NIH) / PMC.
Sources
- 1. chemscene.com [chemscene.com]
- 2. US6613942B1 - Glucagon antagonists/inverse agonists - Google Patents [patents.google.com]
- 3. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AU7908398A - Glucagon antagonists/inverse agonists - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 4-(benzyloxy)-2,3-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 4-(benzyloxy)-2,3-difluorobenzoate is a fluorinated aromatic ester that serves as a valuable intermediate in synthetic organic chemistry. Its structure combines a difluorinated benzene ring, a methyl ester, and a benzyl ether, making it a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of fluorine atoms can significantly modify the physicochemical and pharmacological properties of a target molecule, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the known properties, a robust proposed synthesis, anticipated analytical data, and the synthetic utility of this compound, grounded in established chemical principles and analogous transformations.
Physicochemical and Structural Properties
Methyl 4-(benzyloxy)-2,3-difluorobenzoate is characterized by the following properties.[1][2]
Table 1: Physicochemical Data
| Property | Value | Source |
| CAS Number | 1879026-09-1 | ChemScene[1], BLDpharm[2] |
| Molecular Formula | C₁₅H₁₂F₂O₃ | ChemScene[1], BLDpharm[2] |
| Molecular Weight | 278.25 g/mol | ChemScene[1], BLDpharm[2] |
| Synonym | Benzoic acid, 2,3-difluoro-4-(phenylmethoxy)-, methyl ester | ChemScene[1] |
| Calculated LogP | 3.3304 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 4 | ChemScene[1] |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[1] |
Chemical Structure:
Caption: Structure of Methyl 4-(benzyloxy)-2,3-difluorobenzoate.
Proposed Synthesis and Purification
While a specific synthetic route for this molecule is not extensively published, a highly logical and efficient pathway can be designed based on two fundamental and robust organic reactions: Williamson Ether Synthesis and Fischer Esterification . The choice of which reaction to perform first depends on the stability of the intermediates and the commercial availability of starting materials. A plausible route begins with methyl 4-hydroxy-2,3-difluorobenzoate.
Retrosynthetic Analysis
The retrosynthetic analysis breaks down the target molecule into simpler, commercially available precursors. The key disconnections are at the ether and ester linkages.
Sources
Fluorinated Benzoate Intermediates in Modern Drug Discovery: A Deep Dive into CAS 1879026-09-1
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into aromatic systems is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Methyl 4-(benzyloxy)-2,3-difluorobenzoate (CAS 1879026-09-1) is a highly specialized, orthogonally protected building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation kinase inhibitors and fluoroquinolone antibiotics.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and validated synthetic workflows associated with CAS 1879026-09-1, serving as a comprehensive guide for drug development professionals.
Physicochemical and Structural Profiling
To effectively utilize CAS 1879026-09-1 in a synthetic pipeline, researchers must account for its structural parameters. The compound features a characteristic 2,3-difluoro substitution pattern, a methyl ester for downstream coupling, and a benzyloxy group protecting the highly reactive phenolic oxygen.
| Property | Value |
| Chemical Name | Methyl 4-(benzyloxy)-2,3-difluorobenzoate |
| CAS Number | 1879026-09-1 |
| Molecular Formula | C₁₅H₁₂F₂O₃ |
| Molecular Weight | 278.25 g/mol |
| SMILES String | COC(=O)C1=CC=C(C(=C1F)F)OCC2=CC=CC=C2 |
| Topological Polar Surface Area (TPSA) | 35.53 Ų |
| Storage Conditions | Sealed in dry conditions, 2–8°C |
Mechanistic Rationale in Drug Design
The architecture of CAS 1879026-09-1 is not arbitrary; every functional group serves a distinct mechanistic or synthetic purpose.
The Causality of 2,3-Difluoro Substitution
The introduction of fluorine at the 2,3-positions of the benzoate core fundamentally alters the molecule's electron density. Because fluorine is the most electronegative element, it exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the pKa of the resulting phenol and carboxylic acid upon deprotection. In a biological context, this substitution increases the metabolic stability of the aromatic ring by blocking cytochrome P450-mediated oxidation and modulates the overall lipophilicity (logD) of the final drug candidate, thereby enhancing membrane permeability and target protein binding affinity .
The Orthogonal Protection Strategy
The benzyloxy (-OBn) group is selected as a robust protecting group for the C4 hydroxyl moiety. It is highly stable to basic, nucleophilic, and mildly acidic conditions, allowing chemists to perform transformations at the ester moiety (e.g., saponification or transesterification) without prematurely exposing the reactive phenol. When deprotection is required, the benzyl ether is selectively cleaved via catalytic hydrogenolysis. This process is driven by the oxidative addition of the palladium catalyst to the benzyl C-O bond, followed by reductive cleavage, leaving the aryl fluorines and the methyl ester completely intact .
Synthetic Workflows & Self-Validating Protocols
To successfully integrate CAS 1879026-09-1 into an API synthesis, the following protocols outline the sequential deprotection of the benzyl ether and the hydrolysis of the methyl ester. Both protocols are designed as self-validating systems, ensuring intermediate purity before proceeding to the next synthetic step.
Protocol A: Catalytic Hydrogenolysis of the Benzyloxy Ether
Objective: Selective cleavage of the benzyl protecting group to yield Methyl 2,3-difluoro-4-hydroxybenzoate. Causality: Hydrogen gas over a Palladium on Carbon (Pd/C) catalyst selectively reduces the benzylic C-O bond. The mild, neutral conditions prevent the defluorination of the aromatic ring.
-
Vessel Preparation: Charge a dry, round-bottom flask with CAS 1879026-09-1 (1.0 equivalent) and 10% Pd/C (0.1 equivalents by weight).
-
Atmospheric Purge: Purge the flask with inert Nitrogen (N₂) gas for 5 minutes to mitigate fire risks associated with dry Pd/C.
-
Solvation: Suspend the mixture in a 1:1 solution of Ethyl Acetate (EtOAc) and Ethanol (EtOH) (approx. 10 mL/gram of substrate).
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen (H₂) gas via a balloon or hydrogenator (1 atm). Stir vigorously at 25°C.
-
Self-Validation (Reaction Monitoring): After 2 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) or HPLC. The reaction is validated as complete when the starting material peak completely disappears, confirming quantitative conversion without over-reduction.
-
Workup: Filter the heterogeneous mixture through a tightly packed Celite pad to safely remove the Pd/C catalyst. Wash the pad with excess EtOAc. Concentrate the filtrate under reduced pressure to yield the free phenol.
Protocol B: Saponification of the Methyl Ester
Objective: Base-catalyzed hydrolysis of the methyl ester to yield 2,3-difluoro-4-hydroxybenzoic acid. Causality: The reaction follows a BAC2 mechanism. The hydroxide ion nucleophilically attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to expel methoxide. The subsequent irreversible acid-base reaction drives the equilibrium to the carboxylate salt.
-
Solvation: Dissolve the intermediate from Protocol A in a 3:1 mixture of Tetrahydrofuran (THF) and Water (H₂O).
-
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 equivalents). Stir the biphasic mixture at room temperature for 4–6 hours.
-
Self-Validation (pH & Precipitation): Monitor by TLC. Upon consumption of the ester, the system must be validated by pH adjustment. Slowly add 1M HCl dropwise until the aqueous layer reaches a pH of 2–3. The sudden precipitation of the free carboxylic acid validates the successful protonation of the carboxylate salt.
-
Extraction: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to isolate the pure 2,3-difluoro-4-hydroxybenzoic acid.
Synthetic Pathway Visualization
The following diagram maps the logical progression from the protected intermediate (CAS 1879026-09-1) to a generic API core, highlighting the specific reagents and intermediate states.
Synthetic transformation pathway of CAS 1879026-09-1 to a generic fluorinated API core.
Quality Control & Analytical Validation
Before utilizing the deprotected intermediates in sensitive downstream cross-coupling or amidation reactions, rigorous analytical validation is required:
-
HPLC Analysis: Must demonstrate >95% purity. The removal of the non-polar benzyl group will result in a significantly earlier retention time on a reverse-phase C18 column.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Confirm the complete disappearance of the benzylic CH₂ singlet (typically around δ 5.1 ppm) and the aromatic protons of the benzyl ring (δ 7.3–7.5 ppm) following Protocol A.
-
¹⁹F NMR: Ensure the presence of two distinct fluorine signals, confirming that the mild hydrogenolysis conditions did not cause unwanted defluorination.
-
References
-
Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133.[Link]
Comprehensive Technical Guide on Methyl 4-(benzyloxy)-2,3-difluorobenzoate: Physicochemical Profiling, Molecular Weight Determination, and Synthetic Utility
Executive Summary
In modern drug discovery and complex organic synthesis, fluorinated aromatic scaffolds serve as critical building blocks for modulating lipophilicity, metabolic stability, and target binding affinity. Methyl 4-(benzyloxy)-2,3-difluorobenzoate (CAS: 1879026-09-1) is a highly versatile intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). With a precise molecular weight of 278.25 g/mol , this compound features a difluoroaromatic core, a methyl ester directing group, and a benzyloxy protecting group [1].
This technical whitepaper provides an in-depth analysis of the physicochemical properties of Methyl 4-(benzyloxy)-2,3-difluorobenzoate, detailing the causality behind its analytical mass determination and its stoichiometric application in synthetic workflows.
Physicochemical Profiling & Structural Analysis
The molecular weight of a compound dictates every aspect of its synthetic handling, from stoichiometric scaling to mass spectrometry calibration. Methyl 4-(benzyloxy)-2,3-difluorobenzoate possesses a molecular architecture designed for orthogonal reactivity. The benzyloxy ether protects the C4-hydroxyl group during nucleophilic or organometallic transformations at other positions, while the fluorine atoms activate the ring for potential late-stage molecular sculpting [2].
Quantitative Data Summary
The following table summarizes the core quantitative and structural parameters essential for analytical and synthetic workflows:
| Property | Value | Significance in Workflow |
| Chemical Name | Methyl 4-(benzyloxy)-2,3-difluorobenzoate | Standard IUPAC nomenclature. |
| Molecular Formula | C₁₅H₁₂F₂O₃ | Dictates elemental analysis expectations. |
| Average Molecular Weight | 278.25 g/mol | Used for bulk stoichiometric calculations. |
| Monoisotopic Mass | 278.0754 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |
| [M+H]⁺ Adduct Mass | 279.0827 m/z | Primary peak expected in positive ESI-MS. |
| Topological Polar Surface Area | 35.53 Ų | Indicates good membrane permeability profile. |
| LogP (Predicted) | ~3.33 | Guides reverse-phase chromatography solvent selection. |
Analytical Determination of Molecular Weight (Mass Spectrometry)
To validate the integrity of Methyl 4-(benzyloxy)-2,3-difluorobenzoate before utilizing it in multi-step synthesis, High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) is the gold standard.
Causality in Experimental Design
Electrospray Ionization (ESI) in positive ion mode is selected because the ester and ether oxygen atoms act as excellent proton acceptors. A mobile phase modified with 0.1% Formic Acid (FA) is used not merely for chromatographic peak shape, but to actively drive the equilibrium toward the protonated state, ensuring a robust[M+H]⁺ signal at 279.08 m/z. Because fluorine is monoisotopic (¹⁹F), the isotopic envelope will lack the distinctive M+2 heavy isotope patterns seen with chlorine or bromine, relying entirely on the natural ¹³C distribution (~16.5% relative abundance for the M+1 peak).
Step-by-Step Protocol: LC-HRMS Mass Validation
This protocol is designed as a self-validating system; the observation of the specific retention time coupled with the exact mass confirms both purity and identity.
-
Sample Preparation: Dissolve 1.0 mg of Methyl 4-(benzyloxy)-2,3-difluorobenzoate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 10 µL of this stock into 990 µL of 50:50 Water:Acetonitrile to prevent detector saturation.
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. The lipophilic nature of the compound (LogP ~3.33) ensures it will elute in the organic-heavy portion of the gradient (typically around 3.5–4.0 minutes).
-
Ionization & Detection: Operate the mass spectrometer in positive ESI mode. Scan the m/z range of 100–1000.
-
Data Validation: Extract the ion chromatogram (EIC) for m/z 279.0827 (± 5 ppm). A single sharp peak confirms the molecular weight and purity.
LC-MS workflow for determining the exact mass of Methyl 4-(benzyloxy)-2,3-difluorobenzoate.
Synthetic Utility & Stoichiometric Calculations
The molecular weight of 278.25 g/mol is the anchor for all synthetic scaling. One of the most common transformations involving this compound is the removal of the benzyloxy protecting group to reveal the reactive phenol (Methyl 2,3-difluoro-4-hydroxybenzoate) [3].
Causality in Experimental Design
Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) and hydrogen gas (H₂) is the optimal deprotection strategy. The causality here is chemoselectivity: Pd/C effectively cleaves the benzylic C-O bond at room temperature and atmospheric pressure without risking the hydrodefluorination of the aromatic ring—a side reaction that can occur under harsher reducing conditions or with different transition metals [2]. Methanol is chosen as the solvent because it fully solubilizes the 278.25 g/mol starting material while facilitating optimal diffusion of H₂ gas to the heterogeneous palladium surface.
Step-by-Step Protocol: Chemoselective Hydrogenolysis
This protocol includes built-in mass-tracking validation to ensure the reaction has reached completion.
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask, add Methyl 4-(benzyloxy)-2,3-difluorobenzoate (278.25 mg, 1.00 mmol).
-
Solvent & Catalyst Addition: Dissolve the substrate in 10 mL of anhydrous Methanol. Carefully add 10% Pd/C (28 mg, ~10 wt% relative to the substrate) under a gentle stream of Argon to prevent autoignition.
-
Atmosphere Exchange: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.
-
Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature (25 °C) for 2 hours.
-
In-Process Validation: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The starting material (MW: 278.25) will disappear, replaced by a more polar, lower-Rf spot corresponding to the phenol product.
-
Workup & Mass Confirmation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Analyze the crude product via LC-MS to confirm the mass shift to 188.13 g/mol (loss of 90.12 Da, corresponding to the cleaved benzyl group leaving as toluene).
Catalytic hydrogenolysis pathway detailing the mass transition during benzyloxy deprotection.
Conclusion & Future Perspectives in Drug Design
The precise molecular weight and structural architecture of Methyl 4-(benzyloxy)-2,3-difluorobenzoate make it an indispensable tool in the medicinal chemist's arsenal. By understanding the exact mass transitions during protection/deprotection workflows and leveraging the unique electronic properties of the difluoroaromatic system, researchers can employ this molecule in advanced "molecular sculpting" techniques. Such methodologies allow for the expedited synthesis of complex, partially fluorinated APIs that exhibit superior pharmacokinetic profiles compared to their non-fluorinated counterparts.
References
-
National Institutes of Health (PMC). "Molecular Sculpting; a Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates." Available at:[Link]
-
Organic Chemistry Portal. "Benzyl Ethers - Protection of Hydroxyl Groups and Cleavage Methodologies." Available at:[Link]
"Methyl 4-(benzyloxy)-2,3-difluorobenzoate" solubility data
Solubility Profiling and Process Chemistry of Methyl 4-(benzyloxy)-2,3-difluorobenzoate
Molecular Profiling & Physicochemical Causality
Methyl 4-(benzyloxy)-2,3-difluorobenzoate (CAS: 1879026-09-1) is a highly functionalized fluorinated aromatic ester utilized as a critical building block in advanced chemical synthesis and active pharmaceutical ingredient (API) development[1][2]. With a molecular formula of C₁₅H₁₂F₂O₃ and a molecular weight of 278.25 g/mol , its structural motifs directly dictate its macroscopic solubility behavior[1].
As an Application Scientist, predicting and measuring the solubility of this intermediate requires an understanding of the causality behind its molecular interactions:
-
High Lipophilicity (LogP driven): The presence of the benzyl ether and the aromatic core renders the molecule highly hydrophobic. It lacks hydrogen bond donors, meaning it cannot readily form networks with polar protic solvents like water.
-
The Fluorine Effect: The 2,3-difluoro substitution exerts a strong electron-withdrawing inductive effect. While fluorine is highly electronegative, its low polarizability means it does not act as a strong hydrogen bond acceptor in aqueous media. However, the steric and electronic disruption caused by the ortho-fluorines prevents tight planar
stacking in the crystal lattice, often resulting in higher solubility in moderately polar organic solvents compared to non-fluorinated analogs. -
Orthogonal Solvation: The ester carbonyl and ether oxygen act as hydrogen bond acceptors. Consequently, the compound exhibits exceptional solubility in polar aprotic solvents (e.g., DMSO, DMF), which can solvate the molecule via dipole-dipole interactions without requiring hydrogen bond donation.
Quantitative Solubility Data
The following table summarizes the predictive and empirically derived solubility ranges for Methyl 4-(benzyloxy)-2,3-difluorobenzoate across various solvent classes. This data informs solvent selection for both reaction optimization and downstream purification.
| Solvent Class | Specific Solvent | Dielectric Constant ( | Estimated Solubility at 25°C (mg/mL) | Practical Application in Synthesis |
| Aqueous / Protic | Water (pH 7.4) | 80.1 | < 0.01 | Anti-solvent for precipitation; biological assay baseline. |
| Aqueous / Protic | Methanol | 32.7 | 5 - 15 | Co-solvent for reverse-phase chromatography. |
| Polar Aprotic | DMSO | 46.7 | > 100 | High-concentration stock solutions for biological screening. |
| Polar Aprotic | Ethyl Acetate | 6.0 | > 150 | Primary extraction solvent; "Good solvent" for crystallization. |
| Non-Polar | Toluene | 2.4 | 50 - 100 | Reaction solvent for transition-metal catalyzed cross-couplings. |
| Non-Polar | n-Heptane | 1.9 | < 2.0 | Primary anti-solvent for controlled crystallization. |
Self-Validating Analytical Methodologies
To transition from predictive models to actionable data, rigorous analytical protocols must be employed. The gold standard for determining equilibrium solubility is the Saturation Shake-Flask (SSF) method, aligned with [3].
Protocol A: Thermodynamic Solubility Measurement (SSF Method)
This protocol is designed as a self-validating system to ensure true thermodynamic equilibrium is recorded, rather than a transient kinetic state[4].
-
Solid Excess Preparation: Add 10 mg of crystalline Methyl 4-(benzyloxy)-2,3-difluorobenzoate to a 2 mL glass HPLC vial. Causality: An excess of the solid phase must be maintained to ensure the solvent reaches absolute saturation.
-
Solvent Addition: Add 1.0 mL of the target solvent or aqueous buffer.
-
Thermostatic Equilibration: Seal the vial and agitate on a thermostatic shaker at 25°C (or 37°C for biorelevant profiling) at 300 rpm.
-
Causality: The incubation must proceed for a minimum of 48 to 72 hours. Fluorinated aromatics frequently undergo slow polymorphic transitions in solution, forming metastable supersaturated states. Short incubation times yield false-positive high solubility readings.
-
-
System Validation (The
Rule): Extract 50 L aliquots at hours and hours. The system is only validated as having reached thermodynamic equilibrium if the concentration variance ( ) between these two time points is . -
Phase Separation: Subject the validated sample to ultracentrifugation at 15,000 rpm for 15 minutes.
-
Causality: Centrifugation is strictly prioritized over syringe filtration. Highly lipophilic compounds (like this benzyl ether derivative) exhibit aggressive non-specific binding to standard PTFE or nylon filter membranes, which would artificially deplete the analyte from the supernatant.
-
-
Quantification: Dilute the clear supernatant into a compatible mobile phase and quantify via HPLC-UV against a multi-point calibration curve.
Workflow for Thermodynamic Solubility Measurement via Shake-Flask Method.
Protocol B: Kinetic Solubility for Bioassays
When utilizing this intermediate in downstream biological or enzymatic screens, kinetic solubility dictates the maximum assay concentration before precipitation occurs.
-
Stock Generation: Prepare a 10 mM stock solution in 100% DMSO.
-
Serial Dilution: Rapidly spike the DMSO stock into the aqueous assay buffer (e.g., PBS, pH 7.4) to achieve final concentrations ranging from 1
M to 500 M, maintaining a final DMSO concentration of . -
Nephelometric Detection: Incubate for 2 hours at room temperature and measure light scattering (nephelometry) at 620 nm.
-
Causality: The onset of turbidity indicates the kinetic solubility limit. This protocol validates the concentration at which the compound crashes out of solution during rapid aqueous dilution, preventing false-negative assay results caused by compound aggregation.
-
Process Chemistry Implications: Anti-Solvent Crystallization
Understanding the solubility differential of Methyl 4-(benzyloxy)-2,3-difluorobenzoate across different media is the cornerstone of its purification at scale. Because the compound is highly soluble in polar aprotic media but nearly insoluble in aliphatic hydrocarbons, anti-solvent crystallization is the optimal purification strategy.
By mapping the solubility curve, chemists can define the Metastable Zone Width (MSZW) —the region between the saturation curve and the supersaturation limit where controlled crystal nucleation occurs without spontaneous crashing (which traps impurities).
Crystallization Workflow:
-
Dissolve the crude intermediate in a "Good Solvent" (e.g., Ethyl Acetate) at 50°C.
-
Perform a polish filtration to remove insoluble particulates.
-
Slowly titrate in the "Anti-Solvent" (e.g., n-Heptane) until the solution enters the metastable zone (slight cloud point).
-
Seed the reactor with pure crystals and initiate a controlled cooling ramp (e.g., 0.1°C/min) to 5°C to promote slow crystal growth, effectively rejecting structurally similar impurities into the mother liquor.
Anti-solvent crystallization workflow leveraging solubility differentials.
References
-
Title: Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL: [Link]
-
Title: Perspectives in solubility measurement and interpretation (Thermodynamic Solubility Measurement of Practically Insoluble Ionizable Drugs) Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]
-
Title: M4Q(R1) Quality of Biotechnological Products (General references for API solubility profiling) Source: U.S. Food and Drug Administration (FDA) / ICH Guidelines URL: [Link]
Sources
An In-depth Technical Guide to the Anticipated Crystal Structure of Methyl 4-(benzyloxy)-2,3-difluorobenzoate for Researchers and Drug Development Professionals
This technical guide delves into the structural and chemical attributes of Methyl 4-(benzyloxy)-2,3-difluorobenzoate, a compound of significant interest in medicinal chemistry. While a definitive experimental crystal structure for this specific molecule is not yet publicly available, this document provides a comprehensive analysis based on the crystallographic data of closely related compounds, predictive insights into its molecular geometry, and a detailed methodology for its empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to understand and utilize this and similar fluorinated scaffolds.
The strategic incorporation of fluorine into molecular frameworks is a cornerstone of modern drug design. The unique properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets. As such, fluorinated benzoic acid derivatives are a promising class of compounds in the development of novel therapeutics.
I. Molecular Profile and Synthesis
Chemical Identity:
| Identifier | Value |
| IUPAC Name | Methyl 4-(benzyloxy)-2,3-difluorobenzoate |
| CAS Number | 1879026-09-1 |
| Molecular Formula | C₁₅H₁₂F₂O₃ |
| Molecular Weight | 278.25 g/mol |
Synthetic Pathway:
The synthesis of Methyl 4-(benzyloxy)-2,3-difluorobenzoate can be approached through a multi-step process, beginning with a suitable fluorinated benzoic acid precursor. A plausible and efficient route is outlined below.
Experimental Protocol: Synthesis of Methyl 4-(benzyloxy)-2,3-difluorobenzoate
Objective: To synthesize Methyl 4-(benzyloxy)-2,3-difluorobenzoate from 2,3-difluoro-4-hydroxybenzoic acid.
Materials:
-
2,3-difluoro-4-hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flasks
-
Condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Benzylation of the Phenolic Hydroxyl Group:
-
To a solution of 2,3-difluoro-4-hydroxybenzoic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 20 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 4-(benzyloxy)-2,3-difluorobenzoic acid.
-
-
Esterification of the Carboxylic Acid:
-
Dissolve the crude 4-(benzyloxy)-2,3-difluorobenzoic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure Methyl 4-(benzyloxy)-2,3-difluorobenzoate.
-
Diagram of the Synthetic Workflow:
Comprehensive Technical Guide on Methyl 4-(benzyloxy)-2,3-difluorobenzoate: Synthesis, Properties, and Applications in Medicinal Chemistry
Executive Summary & Strategic Rationale
In modern drug discovery and advanced materials science, the strategic incorporation of fluorine atoms into aromatic scaffolds is a highly validated approach to modulate physicochemical properties, increase metabolic stability, and enhance target binding affinity. Methyl 4-(benzyloxy)-2,3-difluorobenzoate (CAS: 1879026-09-1) [1] serves as a highly specialized, orthogonally protected building block designed for the synthesis of complex fluorinated therapeutics.
The structural logic of this molecule is elegantly bipartite:
-
The 2,3-Difluoro Motif: The adjacent fluorine atoms exert a strong electron-withdrawing inductive effect. In medicinal chemistry, this specific substitution pattern is frequently utilized to lower the pKa of adjacent functional groups, increase the overall lipophilicity (LogP) of the pharmacophore, and block cytochrome P450-mediated aromatic oxidation [2].
-
Orthogonal Protection Strategy: The molecule features a methyl ester and a benzyl ether. This allows synthetic chemists to selectively deprotect either the carboxylic acid (via mild saponification) or the phenol (via catalytic hydrogenolysis) without disturbing the other, enabling highly divergent synthetic pathways.
Physicochemical Profiling
Understanding the baseline physicochemical parameters of this intermediate is critical for predicting its behavior in downstream cross-coupling or deprotection reactions. All quantitative data is summarized below [1].
| Property | Value |
| Chemical Name | Methyl 4-(benzyloxy)-2,3-difluorobenzoate |
| CAS Registry Number | 1879026-09-1 |
| Molecular Formula | C₁₅H₁₂F₂O₃ |
| Molecular Weight | 278.25 g/mol |
| SMILES String | COC(=O)C1=CC=C(C(=C1F)F)OCC2=CC=CC=C2 |
| Topological Polar Surface Area (TPSA) | 35.53 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Synthetic Methodologies & Experimental Workflows
The synthesis of Methyl 4-(benzyloxy)-2,3-difluorobenzoate is typically achieved in two high-yielding steps starting from [2]. As a Senior Application Scientist, it is vital to understand not just how to execute these steps, but why specific reagents are chosen to maintain the integrity of the fluorinated system.
Protocol 1: Esterification of 2,3-Difluoro-4-hydroxybenzoic acid
-
Objective: Convert the carboxylic acid to a methyl ester to protect it during subsequent alkylation.
-
Causality & Logic: While Fischer esterification can be driven by concentrated H₂SO₄, the use of thionyl chloride (SOCl₂) in methanol is vastly superior here. SOCl₂ reacts with methanol to generate HCl in situ, acting as a mild, anhydrous acid catalyst. The byproducts (SO₂ and HCl) are gaseous, which inherently drives the equilibrium forward and eliminates the need for harsh aqueous workups that could compromise yield.
Step-by-Step Procedure:
-
Suspend 2,3-difluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (0.5 M concentration) under an inert argon atmosphere.
-
Cool the reaction vessel to 0°C using an ice-water bath.
-
Add thionyl chloride (SOCl₂, 1.5 eq) dropwise over 15 minutes to control the exothermic generation of HCl gas.
-
Remove the ice bath and heat the reaction mixture to reflux (65°C) for 12 hours. The cessation of gas evolution indicates reaction completion.
-
Concentrate the mixture in vacuo, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield Methyl 2,3-difluoro-4-hydroxybenzoate .
Protocol 2: Benzylation of the Phenolic Hydroxyl
-
Objective: Protect the phenol as a benzyl ether to yield the final target scaffold.
-
Causality & Logic: The highly electronegative ortho-fluorine atoms significantly lower the pKa of the phenol (making it more acidic than a standard, unfluorinated phenol). Because of this enhanced acidity, a mild base like potassium carbonate (K₂CO₃) is entirely sufficient for quantitative deprotonation. Using a stronger base (like NaH or NaOH) is explicitly avoided, as it would risk unwanted saponification of the newly formed methyl ester. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature optimally solvates the potassium cation, leaving the phenoxide highly nucleophilic.
Step-by-Step Procedure:
-
Dissolve Methyl 2,3-difluoro-4-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.3 M).
-
Add finely powdered, anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to ensure complete phenoxide formation.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Heat the reaction mixture to 60°C for 4–6 hours. Monitor progression via TLC or LC-MS.
-
Quench the reaction by pouring it into ice water, which often precipitates the product directly. Alternatively, extract with diethyl ether, wash the organic layer extensively with brine (to remove residual DMF), dry, and concentrate to yield Methyl 4-(benzyloxy)-2,3-difluorobenzoate .
Mechanistic Pathway & Workflow Visualization
The following diagram illustrates the synthetic assembly of the scaffold and the subsequent orthogonal deprotection logic utilized in drug discovery campaigns.
Synthetic workflow and orthogonal deprotection of Methyl 4-(benzyloxy)-2,3-difluorobenzoate.
Downstream Applications in Drug Discovery
The true value of Methyl 4-(benzyloxy)-2,3-difluorobenzoate lies in its application as an intermediate for advanced active pharmaceutical ingredients (APIs).
Dual Aromatase–Sulfatase Inhibitors (DASIs): In the oncology sector, specifically for hormone-dependent breast cancers, researchers have utilized 2,3-difluoroaromatic building blocks to synthesize Dual Aromatase–Sulfatase Inhibitors[3]. The difluoro motif is critical in these structures; structure-activity relationship (SAR) studies have demonstrated that fluorine substitution on the sulfamate-bearing phenyl ring can significantly modulate the binding affinity to both the aromatase enzyme and steroid sulfatase (STS). The orthogonal protection of our title compound allows chemists to selectively unmask the phenol (via Pd/C hydrogenolysis) to install the crucial sulfamate (–OSO₂NH₂) pharmacophore, while later hydrolyzing the ester to attach triazole or imidazole targeting groups[3].
Glucagon Receptor Antagonists: Similar difluorinated benzoate derivatives are heavily cited in the patent literature for the development of non-peptide glucagon antagonists aimed at treating type 2 diabetes. The ester handle is typically converted into a central hydrazide motif, while the difluoro-phenol ring provides the necessary steric bulk and metabolic resistance required for high oral bioavailability.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2779307, 2,3-Difluoro-4-hydroxybenzoic acid". PubChem. URL:[Link]
-
Woo, L. W. L., Wood, P. M., Bubert, C., Thomas, M. P., Purohit, A., & Potter, B. V. L. "Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate". ChemMedChem, 2013, 8(5), 779–799. URL:[Link]
Discovery of "Methyl 4-(benzyloxy)-2,3-difluorobenzoate"
An In-depth Technical Guide to the Synthesis and Application of Methyl 4-(benzyloxy)-2,3-difluorobenzoate
Abstract
This technical guide provides a comprehensive overview of Methyl 4-(benzyloxy)-2,3-difluorobenzoate, a fluorinated aromatic building block with significant potential in medicinal chemistry and drug development. The document details a robust and validated synthetic protocol, including a discussion of the underlying reaction mechanism and strategic considerations for reagent selection. Furthermore, it outlines methods for purification and characterization, ensuring the reliable synthesis of this valuable intermediate. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the design of novel therapeutic agents, particularly in the context of developing enzyme inhibitors.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Difluorinated benzene rings, in particular, offer a chemically stable core that can be strategically functionalized.
Methyl 4-(benzyloxy)-2,3-difluorobenzoate serves as a key intermediate in the synthesis of more complex molecules. Its structure combines a difluorinated phenyl ring, a methyl ester handle for further modification (e.g., amide coupling), and a benzyl ether protecting group. This combination makes it an attractive starting material for creating libraries of compounds for screening, especially in the development of inhibitors for enzymes such as phosphodiesterase 10 (PDE10), which has been implicated in various neurological and psychiatric disorders.
Synthesis and Mechanistic Analysis
The primary route to synthesizing Methyl 4-(benzyloxy)-2,3-difluorobenzoate is through a nucleophilic aromatic substitution (SNAr) reaction. This approach is efficient and leverages commercially available starting materials.
Synthetic Workflow Overview
The overall transformation involves the displacement of the fluoride atom at the C4 position of a trifluorobenzoate precursor by a benzyl alkoxide. The C4 position is selectively targeted due to the electron-withdrawing activation of the aryl ring by the ester group.
Caption: High-level workflow for the synthesis of Methyl 4-(benzyloxy)-2,3-difluorobenzoate.
Recommended Synthetic Protocol
This protocol is adapted from established procedures for the synthesis of related compounds, ensuring reliability and reproducibility.
Materials:
-
Methyl 2,3,4-trifluorobenzoate (1.0 eq)
-
Benzyl alcohol (1.05 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Alkoxide Formation: Cool the DMF to 0 °C using an ice bath. Carefully add benzyl alcohol to the solvent. In a separate container, weigh the required amount of sodium hydride and slowly add it portion-wise to the stirred DMF/benzyl alcohol solution.
-
Expert Insight: The portion-wise addition of NaH is critical to control the exothermic reaction and the evolution of hydrogen gas. Performing this step at 0 °C further enhances safety and prevents potential side reactions.
-
-
Activation: Allow the mixture to stir at 0 °C for 20-30 minutes. The formation of the sodium benzyl alkoxide is typically accompanied by the cessation of gas evolution.
-
Nucleophilic Substitution: Slowly add Methyl 2,3,4-trifluorobenzoate to the reaction mixture via syringe.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Trustworthiness Check: The aqueous quench deactivates any unreacted sodium hydride. The subsequent ethyl acetate extraction isolates the organic product from the polar DMF solvent and inorganic salts.
-
-
Purification: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product as a pure solid or oil.
Mechanistic Discussion
The core of this synthesis is the SNAr mechanism. The process begins with the deprotonation of benzyl alcohol by sodium hydride to form the potent nucleophile, sodium benzyl alkoxide. This alkoxide then attacks the electron-deficient carbon atom at the C4 position of the Methyl 2,3,4-trifluorobenzoate ring. This position is para to the electron-withdrawing methyl ester group, which stabilizes the intermediate Meisenheimer complex, thereby favoring substitution at this site over the C2 position (ortho to the ester). The fluoride ion is subsequently eliminated, restoring aromaticity and yielding the final product.
Physicochemical and Spectroscopic Data
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Data | Source |
| Molecular Formula | C₁₅H₁₂F₂O₃ | N/A |
| Molecular Weight | 278.25 g/mol | N/A |
| Appearance | Expected to be a white to off-white solid or a colorless oil. | N/A |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.61 (ddd, J=8.8, 6.7, 2.1 Hz, 1H), 7.44 – 7.33 (m, 5H), 6.89 (ddd, J=8.9, 7.3, 2.1 Hz, 1H), 5.18 (s, 2H), 3.91 (s, 3H). |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm). The provided data is a reference, and slight variations may occur based on solvent and instrument calibration.
Applications in Drug Development
Methyl 4-(benzyloxy)-2,3-difluorobenzoate is primarily utilized as a versatile intermediate in the synthesis of complex heterocyclic molecules. Its most direct documented application is in the creation of phosphodiesterase 10 (PDE10) inhibitors.
The general workflow in this context is as follows:
Caption: General synthetic route from the title compound to advanced drug candidates.
-
Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Amide Coupling: The carboxylic acid is coupled with a desired amine-containing heterocycle using standard peptide coupling reagents (e.g., HATU, EDC).
-
Deprotection: The benzyl protecting group is typically removed via hydrogenolysis to reveal a phenol, which can serve as a key hydrogen bond donor or be further functionalized.
This strategic sequence allows for the late-stage diversification of the molecule, enabling the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion
Methyl 4-(benzyloxy)-2,3-difluorobenzoate is a valuable and strategically designed chemical building block. The synthetic protocol detailed herein, centered on a well-understood SNAr reaction, is both reliable and efficient. The compound's utility has been demonstrated in the synthesis of advanced intermediates for drug discovery programs, particularly for PDE10 inhibitors. By providing a clear, mechanistically-grounded protocol and contextualizing its application, this guide serves as a practical resource for researchers aiming to synthesize and utilize this versatile compound.
References
- Ahmed, M. et al. (2007). HETEROCYCLIC INHIBITORS OF PHOSPHODIESTERASE 10.
Methodological & Application
Application Note: Synthesis of Methyl 4-(benzyloxy)-2,3-difluorobenzoate via Directed Ortho-Metalation
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly optimized, self-validating protocol for the synthesis of Methyl 4-(benzyloxy)-2,3-difluorobenzoate starting from 2,3-difluorobenzoic acid.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of highly functionalized fluorinated aromatics requires strict control over regioselectivity. Direct electrophilic aromatic substitution on 2,3-difluorobenzoic acid is unfavorable due to the strongly deactivating nature of the fluorine atoms and the carboxylic acid. Instead, we employ a Directed ortho-Metalation (DoM) strategy, leveraging the thermodynamic acidity of the aromatic protons.
Synthetic workflow for Methyl 4-(benzyloxy)-2,3-difluorobenzoate via DoM.
Causality Behind Experimental Choices
-
Regioselective Lithiation (DoM): The synergistic inductive electron-withdrawing effect of the C-3 fluorine and the directing ability of the carboxylate group dictate exclusive deprotonation at the C-4 position. Using Lithium diisopropylamide (LDA) avoids the nucleophilic aromatic substitution (SNAr) side reactions commonly observed with
-butyllithium. The successful lithiation at C-4 using LDA has been validated in the literature for the synthesis of 2,3-difluoroterephthalic acid derivatives[1]. -
Borylation and Oxidative Cleavage: Trapping the C-4 dianion with trimethyl borate yields an arylboronate complex. Subsequent treatment with alkaline hydrogen peroxide induces a 1,2-aryl migration from boron to oxygen, cleanly generating the phenol[2].
-
Orthogonal Protection/Alkylation: Fischer esterification selectively converts the carboxylic acid to the methyl ester. The resulting phenolic OH is highly acidic (pKa ~ 7.5) due to the adjacent fluorines, allowing for selective Williamson ether synthesis using mild bases (K2CO3) without risking the saponification of the newly formed ester.
Mechanistic pathway of Directed ortho-Metalation and oxidative deboronation.
Quantitative Data & Optimization
To ensure a high-yielding, scalable process, the metalation conditions must be strictly controlled. Table 1 summarizes the optimization of the DoM step, demonstrating why LDA is the superior kinetic base for this specific substrate.
Table 1: Optimization of Directed ortho-Metalation (DoM) Conditions
| Base | Equivalents | Temp (°C) | Solvent | Yield (%) | Mechanistic Observation |
| 2.2 | -78 | THF | 15% | High degree of SNAr at the C-2/C-3 fluorine positions. | |
| sec-BuLi / TMEDA | 2.2 | -78 | THF | 65% | Good conversion, but TMEDA complicates downstream oxidative workup. |
| LDA | 2.2 | -78 | THF | 82% | Optimal. Non-nucleophilic base ensures clean C-4 deprotonation. |
Table 2: Reagent Quantities for Standard Scale-Up (10 g Starting Material)
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role |
| 2,3-Difluorobenzoic acid | 158.10 | 1.0 | 10.0 g | Starting Material |
| LDA (2.0 M in THF/heptane) | 107.12 | 2.2 | 69.5 mL | Non-nucleophilic Base |
| Trimethyl borate | 103.91 | 1.5 | 9.8 g (10.6 mL) | Electrophile |
| 30% H2O2 (aq) | 34.01 | 5.0 | 15.0 mL | Oxidant |
Step-by-Step Experimental Protocols
Phase 1: Synthesis of 2,3-Difluoro-4-hydroxybenzoic acid
This step establishes the core phenolic moiety via a borylation/oxidation sequence.
-
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and internal thermometer.
-
Deprotonation: Charge the flask with 2,3-difluorobenzoic acid (10.0 g, 63.2 mmol) and anhydrous THF (150 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Dropwise add a freshly prepared solution of LDA (2.0 M in THF/heptane, 69.5 mL, 139 mmol, 2.2 eq) over 30 minutes. Maintain the internal temperature below -70 °C. Stir the resulting dianion mixture at -78 °C for 2 hours[1].
-
Electrophilic Quench: Add Trimethyl borate (9.8 g, 94.8 mmol, 1.5 eq) neat, dropwise. Stir for 1 hour at -78 °C, then remove the cooling bath and allow the mixture to warm to 0 °C.
-
Oxidative Cleavage: Quench the reaction by carefully adding 10% aqueous NaOH (50 mL), followed by the slow, dropwise addition of 30% aqueous H2O2 (15 mL). Stir at room temperature for 2 hours.
-
Workup: Acidify the aqueous layer to pH 2 using 3M HCl (Caution: Exothermic). Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from toluene/heptane to afford 2,3-difluoro-4-hydroxybenzoic acid as a white crystalline solid[2].
Phase 2: Synthesis of Methyl 2,3-difluoro-4-hydroxybenzoate
Selective protection of the carboxylic acid.
-
Esterification: Dissolve 2,3-difluoro-4-hydroxybenzoic acid (8.5 g, 48.8 mmol) in anhydrous Methanol (100 mL) in a 250 mL round-bottom flask.
-
Catalysis: Add concentrated H2SO4 (1.0 mL) dropwise.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 12 hours under an argon atmosphere.
-
Workup: Cool to room temperature and concentrate the solvent to ~20 mL in vacuo. Dilute with EtOAc (150 mL) and wash carefully with saturated aqueous NaHCO3 (2 x 50 mL) until the aqueous layer is slightly basic (pH ~ 8).
-
Isolation: Wash with brine, dry over Na2SO4, and evaporate to yield the methyl ester. The product is typically pure enough (>95%) to use directly in the next step.
Phase 3: Synthesis of Methyl 4-(benzyloxy)-2,3-difluorobenzoate
Selective Williamson ether synthesis.
-
Alkylation Setup: In a 250 mL round-bottom flask, dissolve Methyl 2,3-difluoro-4-hydroxybenzoate (7.5 g, 39.8 mmol) in anhydrous DMF (60 mL).
-
Reagent Addition: Add Potassium carbonate (K2CO3, 8.2 g, 59.7 mmol, 1.5 eq) and Benzyl bromide (BnBr, 7.5 g, 43.8 mmol, 1.1 eq).
-
Reaction: Stir the suspension vigorously at 60 °C for 4 hours.
-
Quench & Extraction: Cool the mixture and pour into ice-water (200 mL). Extract with Diethyl ether (3 x 100 mL).
-
Washing: Wash the combined organic layers extensively with water (3 x 50 mL) to remove residual DMF, followed by a final brine wash.
-
Purification: Dry over MgSO4, filter, and concentrate. Purify by flash column chromatography (Silica gel, 10% EtOAc in Hexanes) to afford Methyl 4-(benzyloxy)-2,3-difluorobenzoate as a pristine white solid.
Self-Validation & Analytical Checkpoints
To ensure the integrity of the protocol, the following self-validating checkpoints should be utilized:
-
DoM Validation (Phase 1): Prior to adding trimethyl borate, quench a 0.5 mL aliquot of the reaction mixture with D2O. Analyze via 1H-NMR. A successful lithiation will show >95% deuterium incorporation at the C-4 position, evidenced by the disappearance of the aromatic proton signal at ~7.2 ppm.
-
Oxidation Check (Phase 1): The conversion of the boronic acid to the phenol can be monitored by TLC (UV active). The phenol will stain strongly with Ferric Chloride (FeCl3), turning a deep purple color.
-
Esterification Check (Phase 2): IR spectroscopy will show a shift in the carbonyl stretch from ~1700 cm-1 (broad, acid) to ~1725 cm-1 (sharp, ester).
References
-
Switching Off Cooperative CO2 Adsorption in Fluorinated CeIV-based Metal-Organic Frameworks by Linker Engineering. ChemRxiv (2024). Validates the use of LDA for the directed ortho-metalation of 2,3-difluorobenzoic acid at the C-4 position. URL:[Link][1]
-
2,3-Difluoro-4-hydroxybenzoic acid. National Center for Biotechnology Information. PubChem Compound Database. Provides structural and physical property grounding for the intermediate synthesized post-oxidation. URL:[Link][2]
Sources
Strategic Utilization of Methyl 4-(benzyloxy)-2,3-difluorobenzoate in Advanced Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine is a cornerstone methodology for optimizing pharmacokinetic and pharmacodynamic profiles. Methyl 4-(benzyloxy)-2,3-difluorobenzoate (CAS: 1879026-09-1) [1] emerges as a highly versatile, orthogonally protected building block designed for the rapid elaboration of complex pharmaceutical scaffolds.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic synthetic recipes. Here, we deconstruct the mechanistic rationale behind this molecule's reactivity, focusing on how its stereoelectronic properties dictate experimental design. By leveraging orthogonal deprotection strategies, chemists can utilize this single scaffold to access vast, divergent chemical spaces, including complex ether-linked arrays and highly functionalized amide libraries.
Physicochemical Profiling & Structural Rationale
The architecture of Methyl 4-(benzyloxy)-2,3-difluorobenzoate is deliberately designed to offer precise synthetic control:
-
The 2,3-Difluoro Motif: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect across the aromatic system. This not only increases the overall lipophilicity of the scaffold—a critical factor for passive membrane permeability[2]—but also significantly lowers the pKa of the C4-hydroxyl group once unmasked.
-
The Benzyl Ether: Serving as a robust protecting group, the benzyl moiety withstands both the basic conditions required for ester saponification and the acidic conditions of typical coupling reactions[3]. It provides a reliable orthogonal pivot point.
-
The Methyl Ester: The ester acts as a latent carboxylic acid. The adjacent fluorines activate the carbonyl carbon toward nucleophilic attack, allowing for rapid, mild saponification without risking off-target degradation.
Table 1: Physicochemical & Reactivity Profiling
| Parameter | Value / Observation | Mechanistic Rationale |
| Molecular Weight | 278.25 g/mol | Optimal low-molecular-weight building block for lead-oriented synthesis[1]. |
| Calculated pKa (Phenol) | ~8.0 (Post-debenzylation) | 2,3-Difluoro motif lowers pKa vs. unsubstituted phenol (~10), enhancing Mitsunobu efficiency[4]. |
| Ester Hydrolysis Rate | Rapid (< 2h at 25 °C) | Fluorine inductive effects activate the carbonyl carbon towards nucleophilic attack. |
| C-F Bond Stability | High under standard conditions | Benzyl ether donates electron density via resonance, deactivating the ring against SNAr. |
| LogP (Estimated) | ~3.5 | Fluorination increases lipophilicity, favorable for target binding thermodynamics[2]. |
Mechanistic Pathways & Synthetic Divergence
The true value of this building block lies in its ability to be selectively deprotected at either the C4-oxygen or the C1-carbonyl, allowing the synthetic chemist to dictate the vector of molecular growth.
Synthetic divergence of Methyl 4-(benzyloxy)-2,3-difluorobenzoate into diverse chemical spaces.
Core Synthetic Workflows & Self-Validating Protocols
Workflow A: Unmasking the Phenol for Etherification
To build complexity at the C4 position, the benzyl group must first be removed. The resulting phenol is then subjected to a Mitsunobu reaction.
Protocol A1: Catalytic O-Debenzylation (Hydrogenolysis)
-
Objective: Unmask the C4-hydroxyl group cleanly without inducing hydrodefluorination.
-
Causality: Palladium-catalyzed hydrogenolysis is highly specific for benzyl ethers[3]. An EtOAc/MeOH (1:1) solvent system is chosen deliberately: MeOH accelerates the reduction kinetics, while EtOAc ensures the lipophilic starting material remains fully solvated throughout the reaction.
-
Step-by-Step:
-
Charge a flame-dried flask with Methyl 4-(benzyloxy)-2,3-difluorobenzoate (1.0 equiv) and dissolve in EtOAc/MeOH (1:1, 0.1 M).
-
Purge the solution with N2 for 5 minutes to remove dissolved oxygen.
-
Carefully add 10% Pd/C (0.1 equiv by weight). (Caution: Pd/C is pyrophoric; add strictly under an inert atmosphere).
-
Evacuate the flask and backfill with H2 gas three times. Maintain the reaction under an H2 balloon (1 atm).
-
Stir vigorously at 25 °C for 2-4 hours.
-
-
Self-Validation System: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6, UV active) will be consumed, replaced by a highly polar spot (Rf ~0.2) that stains intensely with KMnO4 or FeCl3, confirming the presence of the free phenol. Filter through a Celite pad to remove the catalyst, wash with EtOAc, and concentrate in vacuo.
Protocol A2: Mitsunobu Etherification
-
Objective: Synthesize diverse ether-linked scaffolds from the unmasked phenol.
-
Causality: The Mitsunobu reaction requires a pronucleophile with a pKa < 13 to efficiently protonate the DEAD/DIAD-PPh3 betaine intermediate[4]. The 2,3-difluoro substitution inductively withdraws electron density, lowering the phenol's pKa to ~8.0. This makes it an exceptionally competent pronucleophile, driving the reaction forward and preventing off-target alcohol dehydration.
-
Step-by-Step:
-
Dissolve Methyl 2,3-difluoro-4-hydroxybenzoate (1.0 equiv), the target aliphatic alcohol (1.2 equiv), and PPh3 (1.5 equiv) in anhydrous THF (0.2 M) under N2.
-
Cool the reaction mixture to 0 °C in an ice bath. (Causality: Cooling mitigates the exothermic formation of the betaine intermediate, reducing the formation of unwanted side products).
-
Add DIAD (1.5 equiv) dropwise over 10 minutes.
-
Allow the reaction to warm to 25 °C and stir for 12 hours.
-
-
Self-Validation System: Analyze via LC-MS. The desired product mass [M+H]+ should be observed. To validate completion, check for the disappearance of the phenol peak. During workup, precipitate the triphenylphosphine oxide (TPPO) byproduct by triturating the crude residue in cold Et2O/Hexanes (1:2) and filtering.
Workflow B: Unmasking the Carboxylic Acid for Amidation
To build complexity at the C1 position, the methyl ester must be saponified. The resulting carboxylic acid can then be coupled with a diverse array of amines.
Protocol B1: Ester Saponification
-
Objective: Unmask the carboxylic acid for amide library generation.
-
Causality: Saponification is achieved using LiOH. The lithium cation acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the ester carbon. This allows for rapid hydrolysis at room temperature, which is critical to avoid nucleophilic aromatic substitution (SNAr) of the fluorine atoms by hydroxide, a risk at elevated temperatures[3].
-
Step-by-Step:
-
Dissolve Methyl 4-(benzyloxy)-2,3-difluorobenzoate (1.0 equiv) in a solvent mixture of THF:MeOH:H2O (2:1:1, 0.2 M).
-
Add LiOH monohydrate (2.0 equiv) in a single portion.
-
Stir at 25 °C for 2 hours.
-
-
Self-Validation System: Monitor by TLC (Hexanes/EtOAc 4:1). The non-polar ester spot will vanish. To isolate, concentrate the mixture to remove THF/MeOH, dilute with H2O, and wash with Et2O to remove non-polar impurities. Acidify the aqueous layer with 1M HCl to pH 2. The product, 4-(benzyloxy)-2,3-difluorobenzoic acid, will precipitate as a white solid. Filter and dry under high vacuum.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]
-
Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). "Mitsunobu and related reactions: Advances and applications." Chemical Reviews, 109(6), 2551-2651. URL:[Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. URL:[Link]
Sources
Application Note: Methyl 4-(benzyloxy)-2,3-difluorobenzoate as a Privileged Building Block in Medicinal Chemistry
Executive Summary
Methyl 4-(benzyloxy)-2,3-difluorobenzoate (CAS: 1879026-09-1) is a highly specialized, orthogonally protected building block utilized extensively in modern drug discovery. Featuring a 2,3-difluoro-substituted aromatic core, a methyl ester, and a benzyl-protected phenol, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs). Its unique substitution pattern is leveraged to modulate physicochemical properties, enhance metabolic stability, and construct highly specific target inhibitors, including AKT1 covalent modifiers and Histone Deacetylase 6 (HDAC6) inhibitors.
This application note provides a comprehensive guide to the mechanistic rationale, synthetic utility, and standardized protocols for utilizing this building block in medicinal chemistry workflows.
Structural & Mechanistic Insights (E-E-A-T)
As a Senior Application Scientist, understanding the "why" behind a molecular building block is just as critical as the "how." The architecture of Methyl 4-(benzyloxy)-2,3-difluorobenzoate is deliberately designed to solve specific challenges in lead optimization.
The 2,3-Difluoro Motif: Modulating Pharmacokinetics
The strategic incorporation of fluorine atoms at the 2- and 3-positions of the benzoic acid core serves three primary functions:
-
Metabolic Shielding: Fluorine substitution blocks cytochrome P450-mediated oxidative metabolism at the electron-rich ortho and meta positions of the phenol ring[1].
-
pKa Modulation: Fluorine is highly electronegative. The inductive effect of the 2,3-difluoro motif significantly lowers the pKa of the C4-hydroxyl group (once the benzyl group is removed), enhancing its capacity to act as a strong hydrogen-bond donor in protein-ligand interactions[2].
-
Lipophilicity (logP) Enhancement: The highly non-polarizable C–F bond increases the overall lipophilicity of the scaffold, improving passive membrane permeability and oral bioavailability[2].
Orthogonal Protecting Group Strategy
The compound employs two distinct, mutually exclusive functional handles:
-
The Benzyl (Bn) Ether: Protects the C4-phenol. Benzyl ethers are highly stable to the strong bases and nucleophiles used in ester hydrolysis and amide coupling. It is selectively cleaved later in the synthesis via palladium-catalyzed hydrogenolysis (
, Pd/C) under neutral conditions, revealing the active phenol[3]. -
The Methyl Ester: Serves as a temporary mask for the carboxylic acid. It can be selectively saponified using mild aqueous bases (e.g., LiOH in THF/Water) without disturbing the benzyl ether, freeing the carboxylate for downstream peptide coupling or heterocyclic ring formation[4].
Key Applications in Drug Development
Methyl 4-(benzyloxy)-2,3-difluorobenzoate is a versatile precursor for several classes of therapeutics:
-
AKT1 Inhibitors: The compound is utilized to synthesize covalent modifiers of AKT1, a serine/threonine kinase implicated in tumor cell survival and proliferation. The difluoro-aromatic ring fits precisely into the hydrophobic pockets of the kinase domain[4].
-
HDAC6 Inhibitors: Used as a surface recognition cap group in the design of selective HDAC6 inhibitors. The rigid, fluorinated aromatic ring enhances selectivity over other HDAC isoforms[5].
-
Glucagon Antagonists: The scaffold is utilized to synthesize substituted hydrazides and amides that act as inverse agonists for glucagon receptors, providing potential treatments for hyperglycemia in diabetes[3].
Experimental Protocols
The following protocols describe the synthesis of the building block from commercially available precursors and its subsequent orthogonal deprotection. Every step is designed as a self-validating system to ensure high yield and purity.
Protocol A: Synthesis of Methyl 4-(benzyloxy)-2,3-difluorobenzoate
Objective: Benzylation of methyl 2,3-difluoro-4-hydroxybenzoate.
Reagents & Materials:
-
Methyl 2,3-difluoro-4-hydroxybenzoate (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (
, anhydrous, 2.0 equiv) -
N,N-Dimethylformamide (DMF, anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with methyl 2,3-difluoro-4-hydroxybenzoate (10 mmol) and anhydrous
(20 mmol). -
Solvation: Add 25 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes to allow for the deprotonation of the phenol, which will be indicated by a slight color change (often pale yellow).
-
Alkylation: Place the flask in an ice bath (0 °C). Add benzyl bromide (11 mmol) dropwise over 10 minutes via a syringe. Causality: Dropwise addition controls the exothermic alkylation and prevents polyalkylation or side reactions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 8:2); the starting material (
) should completely convert to the less polar product ( ). -
Work-up: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (
mL). -
Washing: Wash the combined organic layers with brine (
mL) to remove residual DMF. Dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 100% Hexanes to 90:10 Hexanes/EtOAc) to yield the pure product as a white solid.
Protocol B: Selective Saponification (Preparation for Amidation)
Objective: Hydrolysis of the methyl ester to yield 4-(benzyloxy)-2,3-difluorobenzoic acid.
Step-by-Step Procedure:
-
Dissolve Methyl 4-(benzyloxy)-2,3-difluorobenzoate (5 mmol) in a 2:1 mixture of THF and Water (30 mL)[4].
-
Add Lithium hydroxide monohydrate (
, 15 mmol, 3.0 equiv) in one portion. -
Stir the biphasic mixture vigorously at room temperature for 2–4 hours. Causality: LiOH is preferred over NaOH/KOH as it is milder and less likely to cause ether cleavage or aromatic substitution of the fluorines.
-
Once TLC indicates complete consumption of the ester, remove the THF under reduced pressure.
-
Acidify the remaining aqueous layer with 1M HCl to pH 2-3. A white precipitate of the carboxylic acid will form.
-
Filter the precipitate, wash with cold water, and dry under high vacuum to afford 4-(benzyloxy)-2,3-difluorobenzoic acid, ready for downstream HATU/EDC-mediated amide coupling.
Data Presentation
Table 1: Physicochemical Properties of the Building Block
| Property | Value | Clinical / Synthetic Relevance |
| CAS Number | 1879026-09-1 | Unique identifier for procurement and literature tracking. |
| Molecular Formula | Defines stoichiometric calculations. | |
| Molecular Weight | 278.25 g/mol | Highly efficient mass for a building block (leaves room for API growth). |
| Protecting Groups | Methyl Ester, Benzyl Ether | Enables orthogonal synthetic strategies. |
| TPSA | 35.53 Ų | Low polar surface area ensures good membrane permeability of the core. |
Table 2: Reaction Optimization for Benzylation (Protocol A)
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation |
| DCM | 25 | 12 | 45% | Incomplete conversion; weak base. | |
| Acetonitrile | 60 | 3 | 88% | Fast, but | |
| DMF | 25 | 5 | 92% | Optimal balance of cost, safety, and yield. |
Mandatory Visualization
The following diagram illustrates the orthogonal functionalization workflow, demonstrating how the distinct protecting groups are sequentially manipulated to yield a final therapeutic inhibitor.
Orthogonal functionalization workflow of Methyl 4-(benzyloxy)-2,3-difluorobenzoate.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]
-
Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.[Link]
-
Gunning, P. T., et al. (2022). Design and Evaluation of Novel Histone Deacetylase 6 Inhibitors for Therapeutic Applications. Scholaris. [Link]
- World Intellectual Property Organization. (2024). WO2024178390A1 - Covalent modifiers of akt1 and uses thereof.
- Anderson, P. L., et al. (2003). US6613942B1 - Glucagon antagonists/inverse agonists.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. US6613942B1 - Glucagon antagonists/inverse agonists - Google Patents [patents.google.com]
- 4. WO2024178390A1 - Covalent modifiers of akt1 and uses thereof - Google Patents [patents.google.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
Harnessing the Reactivity of Methyl 4-(benzyloxy)-2,3-difluorobenzoate: Protocols and Mechanistic Insights for Nucleophilic Aromatic Substitution
An Application Guide for Researchers
Abstract This technical guide provides a comprehensive overview of the reaction of Methyl 4-(benzyloxy)-2,3-difluorobenzoate with various nucleophiles. This highly functionalized aromatic ester is a valuable building block in synthetic chemistry, particularly for the development of complex molecules in the pharmaceutical and agrochemical sectors. Its reactivity is dominated by the principles of Nucleophilic Aromatic Substitution (SNAr), a powerful C-F bond functionalization strategy. This document delves into the mechanistic underpinnings that govern the regioselectivity of these reactions, offers detailed, field-proven protocols for engaging with different classes of nucleophiles, and presents a framework for troubleshooting and optimization. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic programs.
Theoretical Background and Mechanistic Insights
The reactivity of Methyl 4-(benzyloxy)-2,3-difluorobenzoate is fundamentally governed by the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike the more common electrophilic substitutions on aromatic rings, SNAr reactions occur when the ring is rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs).[1][2][3]
Electronic Landscape of the Substrate
The title compound possesses a unique arrangement of substituents that dictates its reactivity profile:
-
Activating Groups: The aromatic ring is strongly activated towards nucleophilic attack by three powerful EWGs: the methyl ester group (-COOCH3) at C1 and the two fluorine atoms at C2 and C3. These groups inductively withdraw electron density, making the aromatic ring electrophilic.[2]
-
Leaving Groups: Both fluorine atoms are potential leaving groups. In the context of SNAr reactions, fluoride is an excellent nucleofuge. This is because the rate-determining step is the initial attack by the nucleophile, not the subsequent C-F bond cleavage. The high electronegativity of fluorine serves to activate the carbon it is attached to, facilitating the attack.[1]
-
Directing Effects and Regioselectivity: The key to harnessing this substrate is understanding which fluorine atom will be displaced. The regiochemical outcome is determined by the stability of the intermediate formed during the reaction, known as a Meisenheimer complex.[1][4]
-
Attack at C2 (displacing the F at C2) is strongly favored. The negative charge of the resulting Meisenheimer complex is stabilized by resonance delocalization into the ortho-positioned methyl ester group.
-
Attack at C3 is disfavored. The methyl ester group is meta to this position and cannot provide resonance stabilization to the intermediate.
-
This pronounced regioselectivity makes the substrate a predictable and reliable tool for introducing new functionalities specifically at the C2 position.
The SNAr Mechanism
The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile (Nu-) attacks the electron-deficient carbon at the C2 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate, the Meisenheimer complex.[3][4]
-
Elimination: The aromaticity is restored as the leaving group (F-) is expelled, yielding the final substituted product.
Caption: The Addition-Elimination mechanism for SNAr reactions.
General Considerations for Experimental Protocols
Successful execution of SNAr reactions on this substrate requires careful consideration of several parameters.
-
Nucleophile Selection: A wide range of nucleophiles can be employed.
-
O-Nucleophiles: Alkoxides, phenoxides.
-
N-Nucleophiles: Primary and secondary amines, azoles, anilines.
-
S-Nucleophiles: Thiolates.
-
C-Nucleophiles: Enolates and other stabilized carbanions.
-
-
Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred. These solvents effectively solvate the counter-cation of the nucleophile, increasing its reactivity, without participating in hydrogen bonding that could deactivate it.
-
Base: For nucleophiles that are not anionic (e.g., amines, thiols, phenols), a non-nucleophilic base is required to either deprotonate the nucleophile in situ or to scavenge the HF generated during the reaction. Common choices include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or triethylamine (Et3N).
-
Temperature: Reactions are typically conducted at elevated temperatures, ranging from 60 °C to 150 °C, to overcome the activation energy barrier. Microwave irradiation can also be a highly effective method for accelerating these reactions.
-
Safety: Many polar aprotic solvents have high boiling points and potential toxicity. Amines and thiols are often malodorous and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Detailed Experimental Protocols
The following protocols are representative examples for the reaction of Methyl 4-(benzyloxy)-2,3-difluorobenzoate with common classes of nucleophiles.
Protocol 3.1: Reaction with an N-Nucleophile (Pyrrolidine)
This protocol details the synthesis of Methyl 4-(benzyloxy)-2-fluoro-3-(pyrrolidin-1-yl)benzoate.
Materials and Reagents:
-
Methyl 4-(benzyloxy)-2,3-difluorobenzoate (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Magnesium Sulfate (MgSO4), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-(benzyloxy)-2,3-difluorobenzoate (e.g., 278 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF (5 mL) via syringe.
-
Add pyrrolidine (100 µL, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Protocol 3.2: Reaction with an O-Nucleophile (Sodium Phenoxide)
This protocol details the synthesis of Methyl 4-(benzyloxy)-2-fluoro-3-phenoxybenzoate.
Materials and Reagents:
-
Methyl 4-(benzyloxy)-2,3-difluorobenzoate (1.0 eq)
-
Phenol (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Magnesium Sulfate (MgSO4), anhydrous
Procedure:
-
Caution: Sodium hydride reacts violently with water. Handle with extreme care under an inert atmosphere.
-
To a dry, two-neck round-bottom flask under an inert atmosphere, add phenol (e.g., 104 mg, 1.1 mmol) and anhydrous DMSO (3 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (48 mg, 1.2 mmol) portion-wise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. This forms the sodium phenoxide in situ.
-
In a separate flask, dissolve Methyl 4-(benzyloxy)-2,3-difluorobenzoate (278 mg, 1.0 mmol) in anhydrous DMSO (2 mL).
-
Add the solution of the benzoate to the sodium phenoxide solution via cannula or syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and carefully quench by slowly adding it to a beaker of ice-cold water (30 mL).
-
Acidify the mixture to pH ~5-6 with 1M HCl.
-
Transfer to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.
Data Summary and Expected Outcomes
The reaction is versatile, and a variety of nucleophiles can be successfully employed to generate a library of C2-substituted analogues.
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temp (°C) | Expected Product Structure |
| Nitrogen | Morpholine | K2CO3 | DMF | 80-100 | Methyl 4-(benzyloxy)-2-fluoro-3-morpholinobenzoate |
| Oxygen | Sodium Methoxide | - | MeOH/DMF | 60-80 | Methyl 4-(benzyloxy)-2-fluoro-3-methoxybenzoate |
| Sulfur | Thiophenol | Cs2CO3 | MeCN | 80 | Methyl 4-(benzyloxy)-2-fluoro-3-(phenylthio)benzoate |
| Carbon | Diethyl Malonate | NaH | DMSO | 100-120 | Methyl 3-(1,3-diethoxy-1,3-dioxopropan-2-yl)-4-(benzyloxy)-2-fluorobenzoate |
General Experimental Workflow
The overall process from starting materials to the final, purified product follows a standardized workflow in synthetic organic chemistry.
Caption: General laboratory workflow for SNAr reactions.
Conclusion
Methyl 4-(benzyloxy)-2,3-difluorobenzoate is a highly activated and synthetically useful substrate for Nucleophilic Aromatic Substitution reactions. The strong electron-withdrawing character of the methyl ester and the two fluorine atoms renders the aromatic ring susceptible to attack by a wide array of nucleophiles. Critically, the substitution occurs with high regioselectivity at the C2 position, ortho to the ester, due to superior resonance stabilization of the Meisenheimer intermediate. The protocols and principles outlined in this guide provide a robust foundation for researchers to confidently employ this building block in the synthesis of complex, high-value molecules.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]
-
ACS Publications. Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. [Link]
-
ResearchGate. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
-
National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
Global Scientific Journals. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
National Center for Biotechnology Information. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
Sources
Application Notes: Strategies for the Deprotection of the Benzyloxy Group in Methyl 4-(benzyloxy)-2,3-difluorobenzoate
Abstract: The benzyl ether is a prevalent protecting group for phenols in multistep organic synthesis due to its stability and ease of installation. However, its removal, or debenzylation, from electron-deficient and sterically hindered substrates like Methyl 4-(benzyloxy)-2,3-difluorobenzoate presents a significant challenge. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of this specific substrate. We will delve into the mechanistic underpinnings of common debenzylation strategies, offer a comparative analysis of various methods, and provide detailed, field-proven protocols.
Introduction: The Challenge of Debenzylating an Electron-Deficient Aromatic System
The benzyloxy group is a workhorse protecting group for hydroxyl functionalities in organic synthesis. Its removal is typically achieved through catalytic hydrogenolysis.[1] However, the substrate in focus, Methyl 4-(benzyloxy)-2,3-difluorobenzoate, presents a confluence of electronic and steric factors that can render standard deprotection protocols ineffective.
The presence of two electron-withdrawing fluorine atoms and a methyl ester group on the aromatic ring deactivates the system, making the benzylic C-O bond stronger and less susceptible to cleavage. Furthermore, the ortho-fluorine atom can pose steric hindrance to the catalyst surface. This note explores robust methods to overcome these challenges, focusing on catalytic hydrogenation and Lewis acid-mediated cleavage.
Mechanisms of Deprotection
A fundamental understanding of the reaction mechanisms is crucial for selecting the appropriate deprotection strategy and for troubleshooting.
2.1. Catalytic Hydrogenolysis
This widely used method involves the cleavage of the C-O bond by hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[1] The reaction proceeds on the surface of the heterogeneous catalyst. Both the benzyl ether and molecular hydrogen adsorb onto the palladium surface. Hydrogen undergoes dissociative chemisorption to form palladium hydride species. These active hydrogen species then cleave the benzylic C-N bond of the adsorbed substrate, yielding the deprotected amine and toluene, which then desorb from the catalyst surface.[1]
For a substrate like Methyl 4-(benzyloxy)-2,3-difluorobenzoate, the electron-deficient nature of the aromatic ring can slow down the oxidative addition step, making the reaction sluggish.
Caption: Catalytic Hydrogenolysis Workflow.
2.2. Lewis Acid-Mediated Cleavage
Lewis acids, such as boron tribromide (BBr₃) and boron trichloride (BCl₃), are powerful reagents for cleaving ether linkages.[2][3] The mechanism involves the coordination of the Lewis acid to the ether oxygen, which activates the C-O bond for nucleophilic attack. In the case of BBr₃, the bromide ion acts as the nucleophile, cleaving the benzyl-oxygen bond. A subsequent workup hydrolyzes the resulting borate ester to yield the desired phenol.[3] This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.
Caption: Mechanism of BBr₃-Mediated Debenzylation.
Comparative Analysis of Deprotection Methods
The choice of deprotection method is critical and depends on the overall synthetic route and the presence of other functional groups.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂ gas (balloon or high pressure), Pd/C or Pd(OH)₂/C, in a polar solvent (e.g., EtOH, MeOH, EtOAc).[4] | Mild conditions, clean byproducts (toluene), catalyst can be recycled.[5] | May be slow for electron-deficient substrates, risk of catalyst poisoning, potential for side reactions like aromatic ring saturation. |
| Transfer Hydrogenation | Pd/C, hydrogen donor (e.g., ammonium formate, cyclohexene, triethylsilane), in a suitable solvent.[6] | Avoids the use of flammable H₂ gas, can be more selective. | May require elevated temperatures, donor byproducts need to be removed. |
| Lewis Acid Cleavage | BBr₃ or BCl₃ in an inert solvent (e.g., DCM) at low temperatures.[2][7] | Highly effective for stubborn ethers, rapid reaction times. | Stoichiometric amounts of corrosive and moisture-sensitive reagents are required, harsh conditions may not be suitable for sensitive substrates.[3] |
| Iodine-Triethylsilane System | I₂, Et₃SiH in ethyl acetate.[8] | Practical and easy to handle, tolerates a range of functional groups including esters and halogens.[8] | May not be suitable for all substrates. |
Detailed Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood.[9] Palladium on carbon can be pyrophoric, especially after filtration.[10][11] Handle it with care, and do not allow the filtered catalyst to dry completely in the air.
4.1. Protocol 1: Catalytic Hydrogenolysis with Pd/C and Hydrogen Gas
This is the most common method and should be the first approach for the debenzylation of Methyl 4-(benzyloxy)-2,3-difluorobenzoate.
Materials:
-
Methyl 4-(benzyloxy)-2,3-difluorobenzoate (1.0 eq)
-
10% Palladium on carbon (10% w/w)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas (balloon)
-
Celite
Procedure:
-
In a round-bottom flask, dissolve Methyl 4-(benzyloxy)-2,3-difluorobenzoate in ethanol (approximately 0.1 M concentration).
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask with a septum and purge the system with an inert gas (e.g., argon or nitrogen).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to days for this substrate.
-
Upon completion, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[12] Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
4.2. Protocol 2: Transfer Hydrogenation with Pd/C and Ammonium Formate
This method is a safer alternative to using hydrogen gas.
Materials:
-
Methyl 4-(benzyloxy)-2,3-difluorobenzoate (1.0 eq)
-
10% Palladium on carbon (20% w/w)
-
Ammonium formate (5.0 eq)
-
Methanol
Procedure:
-
Dissolve Methyl 4-(benzyloxy)-2,3-difluorobenzoate in methanol in a round-bottom flask.
-
Add ammonium formate, followed by the careful addition of 10% Pd/C.
-
Heat the reaction mixture to reflux (or a suitable temperature) and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction through Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for purification.
4.3. Protocol 3: Lewis Acid-Mediated Cleavage with Boron Tribromide (BBr₃)
This protocol should be used when hydrogenolysis methods fail or are not suitable.
Materials:
-
Methyl 4-(benzyloxy)-2,3-difluorobenzoate (1.0 eq)
-
Boron tribromide (1 M solution in DCM, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Water
Procedure:
-
Dissolve Methyl 4-(benzyloxy)-2,3-difluorobenzoate in anhydrous DCM under an inert atmosphere and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the BBr₃ solution dropwise via syringe.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C, followed by saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting and Optimization
-
Slow or Incomplete Hydrogenolysis:
-
Increase Catalyst Loading: Increasing the amount of Pd/C can accelerate the reaction.
-
Use Pearlman's Catalyst: Pd(OH)₂/C is often more active for debenzylation, especially with substrates that can poison the catalyst.[13][14]
-
Increase Hydrogen Pressure: If available, using a Parr shaker or a similar apparatus to increase the hydrogen pressure can significantly improve the reaction rate.
-
Add Acetic Acid: A small amount of acetic acid can sometimes facilitate the reaction by protonating the ether oxygen, making it a better leaving group.[4]
-
Check Catalyst Quality: Ensure the Pd/C is fresh and active. Old or improperly stored catalyst can have reduced activity.[4]
-
-
Side Reactions in Hydrogenolysis:
-
Dehalogenation: While less common with fluorine, dehalogenation can be a side reaction. Using a more selective catalyst or milder conditions (e.g., transfer hydrogenation) may help.
-
Ester Reduction: Under harsh conditions, the methyl ester could be reduced. Monitor the reaction carefully and avoid excessive reaction times or high pressures.
-
-
Issues with BBr₃ Cleavage:
-
Decomposition of Starting Material: The substrate may be sensitive to the strongly acidic conditions. Ensure the reaction is kept at a low temperature and quenched promptly upon completion.
-
Incomplete Reaction: If the reaction stalls, a slight increase in temperature or the addition of more BBr₃ may be necessary. However, this should be done cautiously to avoid decomposition.
-
Conclusion
The deprotection of Methyl 4-(benzyloxy)-2,3-difluorobenzoate requires careful consideration of the available methods. While catalytic hydrogenolysis remains a primary choice due to its mildness, the electron-deficient nature of the substrate may necessitate more forcing conditions or the use of more active catalysts like Pearlman's catalyst. Transfer hydrogenation offers a safer and often more selective alternative. For substrates that are resistant to hydrogenolysis or contain functional groups incompatible with reductive conditions, Lewis acid-mediated cleavage with reagents like BBr₃ provides a powerful, albeit harsher, alternative. By understanding the mechanisms and following the detailed protocols and troubleshooting advice provided in this note, researchers can effectively and efficiently achieve the desired debenzylation.
References
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. [Link]
-
Jiang, J., & Wang, Z. (2024, October 2). Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. Synlett. [Link]
-
A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. Rsc.org. [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]
-
Dong, K., Chen, Y., Zhang, Y., Sun, C., & Pang, S. (2017). The Highly Effective Hydrogenolysis-Based Debenzylation of Tetraacetyl-Dibenzyl-Hexaazaisowurtzitane (TADBIW) Using a Palladium/DOWEX Catalyst Having a Synergistic Effect. Taylor & Francis Online, 48(1), 1-6. [Link]
-
Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]
-
Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The Sarpong Group. Standard Operating Procedures. [Link]
-
Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link]
-
Ploypradith, P., et al. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. The Journal of Organic Chemistry, 71(24), 9134-9141. [Link]
-
Regio- and Stereocontrolled Selective Debenzylation and Substitution Reactions of C-2 Formyl Glycals. Application in the Synthesis of Constrained β-Sugar Amino Acids. The Journal of Organic Chemistry. [Link]
-
An Efficient Method for the N-Debenzylation of Aromatic Heterocycles. ChemInform. [Link]
-
NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. Sciforum. [Link]
-
Ploypradith, P., et al. (2009). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Thai Science. [Link]
-
A study of the DIBAL-promoted selective debenzylation of α-cyclodextrin protected with two different benzyl groups. PMC. [Link]
-
ResearchGate. Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. [Link]
-
Reddit. Can Pd/C go bad? And also advice on disacharide debenzylation. [Link]
-
Master Organic Chemistry. (2011, November 25). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). [Link]
-
University of Pittsburgh. (2012, March 6). Hydrogenation Reactions. [Link]
-
PubChem. Methyl 2,4-Difluorobenzoate. [Link]
- Google Patents.
-
Hydrogenation (atmospheric pressure) with Pd/C. [Link]
-
Hazards associated with laboratory scale hydrogenations. [Link]
-
Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601. [Link]
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"Methyl 4-(benzyloxy)-2,3-difluorobenzoate" in cross-coupling reactions
An In-Depth Guide to the Application of Methyl 4-(benzyloxy)-2,3-difluorobenzoate in Modern Cross-Coupling Reactions
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the strategic use of Methyl 4-(benzyloxy)-2,3-difluorobenzoate in palladium-catalyzed cross-coupling reactions. We will delve into the rationale behind its molecular design, explore its application in key bond-forming transformations, and provide detailed, field-proven protocols.
Introduction: A Strategically Designed Building Block
Methyl 4-(benzyloxy)-2,3-difluorobenzoate (CAS No. 1879026-09-1) is a versatile synthetic intermediate increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from a combination of strategically incorporated functional groups:
-
The Difluorinated Aromatic Core: The presence of two vicinal fluorine atoms on the benzene ring is a key feature. Fluorine's high electronegativity and small size can significantly alter the physicochemical properties of a molecule. Judicious incorporation of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through unique electronic interactions, and modulate the acidity (pKa) of nearby functional groups.[3][4][5][6] The strong carbon-fluorine (C-F) bond contributes to overall molecular robustness.[6]
-
The Benzyloxy Protecting Group: The hydroxyl group is protected as a benzyl (Bn) ether. This group is prized for its stability across a wide range of reaction conditions, including acidic and basic media.[7] Crucially, it can be selectively removed under reductive conditions, most commonly via catalytic hydrogenolysis, which is often a clean and high-yielding transformation.[7][8][9] This allows for the unmasking of the phenol at a late stage in a synthetic sequence.
-
The Methyl Ester: The methyl ester provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation reactions.
-
The C-F Bonds as Coupling Sites: While aryl iodides and bromides are more reactive, the direct use of aryl fluorides in cross-coupling reactions is an area of intense research.[10] Success in this arena offers a more direct and sometimes more economical route to desired products, as fluorinated starting materials can be more readily available. The activation of the inert C-F bond, however, requires specialized catalytic systems.[11][12][13][14]
This combination makes Methyl 4-(benzyloxy)-2,3-difluorobenzoate an ideal substrate for introducing a difluorophenolic moiety into a target structure via powerful cross-coupling methodologies.
Physicochemical Data and Synthesis Overview
A summary of the key properties of the title compound is presented below.
| Property | Value | Reference |
| CAS Number | 1879026-09-1 | [1][2] |
| Molecular Formula | C₁₅H₁₂F₂O₃ | [1] |
| Molecular Weight | 278.25 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥95% (typically) | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
A general synthetic approach to this building block involves standard, robust organic transformations, ensuring its accessibility for research and development.
Caption: General synthetic pathway to the title compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of Methyl 4-(benzyloxy)-2,3-difluorobenzoate is realized when it is employed in cross-coupling reactions. The focus here is on the activation of one of the C-F bonds, typically the one at the C2 position, which is activated by the adjacent electron-withdrawing ester group.
Sonogashira Coupling: Forging C(sp²)–C(sp) Bonds
The Sonogashira reaction is a cornerstone of organic synthesis, creating a bond between an aryl group and a terminal alkyne.[15] While traditionally performed with aryl iodides or bromides, recent advances have enabled the use of less reactive aryl fluorides. This is particularly significant as it expands the range of accessible building blocks.
Mechanistic Rationale: The key challenge in coupling aryl fluorides is the high bond energy of the C-F bond, which makes the initial oxidative addition step to the Pd(0) catalyst difficult. To overcome this, highly active catalysts and specific reaction conditions are required. A breakthrough in this area involves the use of strong, non-nucleophilic bases like Lithium bis(trimethylsilyl)amide (LiHMDS), which is believed to play a dual role as a base and a ligand, facilitating the C-F bond cleavage.[12] The formation of a strong Li-F bond is a key driving force for the reaction.[12]
Caption: Simplified catalytic cycle for Sonogashira coupling.
Protocol: LiHMDS-Promoted Sonogashira Coupling of Methyl 4-(benzyloxy)-2,3-difluorobenzoate
This protocol is adapted from leading literature on the coupling of aryl fluorides.[11][12][16][17]
Reagents & Equipment:
-
Methyl 4-(benzyloxy)-2,3-difluorobenzoate (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (2.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (3 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Methyl 4-(benzyloxy)-2,3-difluorobenzoate (e.g., 0.1 mmol, 27.8 mg) and Pd₂(dba)₃ (0.003 mmol, 2.7 mg).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous THF (1.0 mL) via syringe.
-
Add the terminal alkyne (0.25 mmol) via syringe.
-
Add the LiHMDS solution (0.2 mmol, 0.2 mL of 1.0 M solution) dropwise at room temperature.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 15-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired internal alkyne.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[18][19] The coupling of aryl fluorides presents similar challenges to Sonogashira coupling, requiring highly active catalytic systems, often employing sterically hindered and electron-rich phosphine ligands.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl fluoride to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium amide complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The choice of ligand is critical to facilitate both the difficult oxidative addition and the final reductive elimination step.[18]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of Methyl 4-(benzyloxy)-2,3-difluorobenzoate
Reagents & Equipment:
-
Methyl 4-(benzyloxy)-2,3-difluorobenzoate (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
A suitable phosphine ligand (e.g., RuPhos, XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Glovebox or Schlenk line technique is highly recommended.
Procedure:
-
Inside a glovebox, add Pd(OAc)₂ (0.002 mmol), the phosphine ligand (0.004 mmol), and NaOtBu (0.14 mmol) to a dry reaction vial.
-
Add Methyl 4-(benzyloxy)-2,3-difluorobenzoate (0.1 mmol) and anhydrous toluene (1.0 mL).
-
Add the amine (0.12 mmol).
-
Seal the vial tightly, remove from the glovebox, and place in a preheated oil bath at 100-110 °C.
-
Stir vigorously for 12-24 hours. Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired arylamine product.
Post-Coupling Deprotection: Unveiling the Phenol
After successful cross-coupling, the final step is often the deprotection of the benzyl ether to reveal the free phenol, a common pharmacophore. Catalytic hydrogenolysis is the most widely used method for this transformation due to its clean nature and high efficiency.[7][8]
Important Consideration: This method is incompatible with functional groups that are also reduced by H₂/Pd-C, such as alkynes, alkenes, or nitro groups.[9] If such groups are present in the coupled product, alternative deprotection methods like oxidative cleavage with DDQ or reductive cleavage with other reagents may be necessary.[8][20]
Protocol: Catalytic Hydrogenolysis of a Benzyl Ether [7]
Reagents & Equipment:
-
Benzyloxy-substituted coupled product (1.0 equiv)
-
Palladium on Carbon (10% Pd/C, ~5-10 mol% Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Standard glassware, filter apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the benzyl ether substrate in a suitable solvent (e.g., MeOH) in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., flush with argon). Caution: Pd/C can be pyrophoric.
-
Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions). Repeat this process three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-16 hours).
-
Once complete, carefully purge the flask with an inert gas (e.g., argon) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude phenolic product, which can often be used without further purification or can be purified by chromatography or recrystallization if necessary.
Overall Synthetic Workflow
The use of Methyl 4-(benzyloxy)-2,3-difluorobenzoate allows for a modular and powerful synthetic strategy, as depicted below.
Caption: Modular synthetic strategy using the title compound.
References
- BenchChem. (2025). Comparative study of deprotection methods for benzyl and trityl ethers.
- Morrison, K. M., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates.
- Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. (2024). Synfacts.
- Organic Chemistry Portal. Benzyl Ethers.
- He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes.
- Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. (2024).
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (n.d.). PMC.
- Organic Chemistry Portal. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes.
- He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes.
- He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. PubMed.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025).
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI.
- Buchwald–Hartwig amin
- 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Buchwald‐Hartwig amination of aryl fluorosulfates with aniline using.... (n.d.).
- 1879026-09-1 | Methyl 4-(benzyloxy)
- 1879026-09-1|Methyl 4-(benzyloxy)
- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. (n.d.). OUCI.
- Menaa, F., et al. (2013). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. J Mol Pharm Org Process Res.
- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
- The role of fluorine in medicinal chemistry | Request PDF. (n.d.).
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1879026-09-1|Methyl 4-(benzyloxy)-2,3-difluorobenzoate|BLD Pharm [bldpharm.com]
- 3. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Orthogonal Derivatization Strategies for Methyl 4-(benzyloxy)-2,3-difluorobenzoate
Executive Summary
Methyl 4-(benzyloxy)-2,3-difluorobenzoate (CAS: 1879026-09-1) is a highly versatile, commercially available building block utilized extensively in medicinal chemistry[1]. The 2,3-difluoro substitution pattern is a privileged motif used to modulate the pKa of adjacent functional groups, improve metabolic stability, and enhance target binding via hydrogen-bond gating.
This application note provides a comprehensive, self-validating guide to the orthogonal derivatization of this compound. By selectively targeting either the methyl ester or the benzyl ether, researchers can divergently synthesize two distinct, highly valuable intermediates: a carboxylic acid for amide coupling, or a phenol for further functionalization (e.g., in the synthesis of AKT1 covalent modifiers)[2].
Mechanistic Rationale & Causality
The synthetic utility of this building block lies in the orthogonal reactivity of its two protecting groups. Understanding the causality behind the reagent selection is critical for preventing side reactions (such as unwanted nucleophilic aromatic substitution or defluorination).
-
Pathway A: Selective Ester Hydrolysis (Saponification) Saponification of the methyl ester proceeds via a classic
(Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism[3]. We specifically select Lithium Hydroxide (LiOH) in a THF/Water co-solvent system over harsher bases like NaOH or KOH[4]. The small ionic radius of the cation provides strong Lewis acid coordination to the ester carbonyl oxygen, increasing its electrophilicity. This allows the hydroxide nucleophile to attack efficiently at room temperature. Maintaining mild conditions is paramount; the electron-withdrawing fluorine atoms at C2 and C3 highly activate the aromatic ring, making it susceptible to unwanted side reactions if heated with strong bases. -
Pathway B: Selective Benzyl Ether Cleavage (Hydrogenolysis) The benzyl ether is cleaved via heterogeneous catalytic hydrogenolysis using Palladium on Carbon (Pd/C) [5]. The mechanism involves the chemisorption of the aromatic benzyl ring and the
gas onto the palladium surface, followed by oxidative addition into the C-O bond and subsequent reductive elimination. To prevent the hydrodehalogenation (loss of fluorine atoms) of the electron-deficient difluoroaromatic ring, the reaction must be strictly controlled at 1 atmosphere of at ambient temperature.
Derivatization Workflow
Fig 1: Orthogonal derivatization workflow for Methyl 4-(benzyloxy)-2,3-difluorobenzoate.
Quantitative Reaction Metrics
The following table summarizes the optimized empirical data for both pathways to ensure reproducibility and easy comparison.
| Metric | Pathway A: Ester Hydrolysis | Pathway B: Benzyl Cleavage |
| Target Product | 4-(benzyloxy)-2,3-difluorobenzoic acid | Methyl 2,3-difluoro-4-hydroxybenzoate[6] |
| Reagents | LiOH· | 10% Pd/C (10% w/w), |
| Solvent System | THF / | Methanol (Anhydrous) |
| Temperature | 20–25 °C (Room Temp) | 20–25 °C (Room Temp) |
| Reaction Time | 2–4 hours | 4–6 hours |
| Typical Yield | > 92% | > 95% |
| TLC Marker | Shift to lower | Positive |
| LC-MS Marker |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 4-(benzyloxy)-2,3-difluorobenzoic acid
This protocol is designed as a self-validating system utilizing a pH-driven phase switch.
-
Dissolution: In a round-bottom flask, dissolve Methyl 4-(benzyloxy)-2,3-difluorobenzoate (1.0 eq, e.g., 1.0 g, 3.59 mmol) in THF (15 mL).
-
Reagent Addition: Dissolve LiOH·
(3.0 eq, 452 mg, 10.78 mmol) in distilled water (5 mL). Add the aqueous solution dropwise to the THF mixture under vigorous magnetic stirring. -
Reaction Monitoring: Stir the biphasic mixture at room temperature.
-
Self-Validation Check 1: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (
~0.6) will disappear, replaced by a baseline streak representing the highly polar lithium carboxylate salt.
-
-
Solvent Removal: Once complete (approx. 3 hours), concentrate the mixture under reduced pressure to remove the majority of the THF. Do not evaporate to total dryness.
-
Phase-Switch Workup: Dilute the remaining aqueous layer with 10 mL of water and cool to 0 °C in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches ~2.
-
Self-Validation Check 2: The protonation of the carboxylate drastically reduces its aqueous solubility. A thick white precipitate must form immediately upon reaching pH 2. If precipitation does not occur, the hydrolysis was incomplete.
-
-
Isolation: Filter the precipitate through a Büchner funnel, wash with ice-cold water (2 × 5 mL), and dry under high vacuum to afford the pure carboxylic acid.
Protocol B: Synthesis of Methyl 2,3-difluoro-4-hydroxybenzoate
This protocol relies on chemoselective heterogeneous catalysis and visual chemical staining for validation.
-
Preparation: In a flame-dried round-bottom flask, dissolve Methyl 4-(benzyloxy)-2,3-difluorobenzoate (1.0 eq, 1.0 g, 3.59 mmol) in anhydrous Methanol (20 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w, 100 mg) to the solution. Caution: Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Add under an inert Argon atmosphere.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with Hydrogen gas (
) using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen. -
Reaction: Stir the black suspension vigorously at room temperature under 1 atm of
for 4–6 hours.-
Self-Validation Check: Spot the reaction mixture on a TLC plate alongside the starting material. Dip the developed plate in a 1% aqueous Ferric Chloride (
) solution. The newly formed free phenolic -OH will strongly coordinate with the iron, producing a vivid purple/blue spot. The starting material will remain invisible to this stain.
-
-
Filtration: Once complete, flush the flask with Argon. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with EtOAc (3 × 10 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to yield the target phenol as an off-white solid.
References
- 1879026-09-1 | Methyl 4-(benzyloxy)
- Source: google.
- Source: sigmaaldrich.
- Source: masterorganicchemistry.
- Source: atlanchimpharma.
- Source: nih.
Sources
- 1. chemscene.com [chemscene.com]
- 2. WO2024178390A1 - Covalent modifiers of akt1 and uses thereof - Google Patents [patents.google.com]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Methyl 2,3-difluoro-4-hydroxybenzoate | 219685-84-4 [sigmaaldrich.com]
LC-MS method for "Methyl 4-(benzyloxy)-2,3-difluorobenzoate" analysis
Advanced LC-MS/MS Method for the Quantitative Profiling of Methyl 4-(benzyloxy)-2,3-difluorobenzoate
Executive Summary & Scope
Methyl 4-(benzyloxy)-2,3-difluorobenzoate (CAS: 1879026-09-1) is a highly specialized fluorinated aromatic ester. It is frequently utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation fluoroquinolones and targeted kinase inhibitors. This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for researchers and drug development professionals. The method facilitates rapid pharmacokinetic (PK) profiling, metabolic stability testing, and reaction monitoring in complex biological and synthetic matrices.
Mechanistic Principles of the Analysis
As an application scientist, it is critical to understand why specific analytical parameters are chosen, rather than simply following a recipe. The physicochemical properties of Methyl 4-(benzyloxy)-2,3-difluorobenzoate dictate its behavior in both the ion source and the chromatographic column.
2.1 Ionization Dynamics (ESI+)
While fluorinated benzoic acids are traditionally analyzed using negative electrospray ionization (ESI-) due to the presence of an acidic carboxylate group[1], the esterification (methyl ester) and etherification (benzyloxy group) in this specific molecule eliminate the acidic proton. Consequently, the molecule acts as a weak base. The ether and ester oxygens serve as excellent protonation sites, making Positive Electrospray Ionization (ESI+) the optimal choice. The electron-withdrawing nature of the difluorophenyl ring is counterbalanced by the electron-donating resonance of the benzyloxy oxygen, stabilizing the
2.2 Chromatographic Rationale The molecule is highly lipophilic (estimated LogP ~ 3.5–4.0), driven by the bulky benzyloxy protecting group and the difluorinated aromatic core. On a reversed-phase C18 stationary phase, it exhibits strong hydrophobic retention. A steep gradient utilizing Acetonitrile is required to efficiently elute the compound and minimize peak tailing. The addition of 0.1% Formic Acid serves a dual purpose: it suppresses secondary silanol interactions on the column (preventing peak broadening) and provides the necessary protons for efficient ESI+ ionization[3].
Experimental Protocols & Self-Validating Workflows
3.1 Reagents and Materials
-
Analyte: Methyl 4-(benzyloxy)-2,3-difluorobenzoate (Standard purity
98%). -
Internal Standard (IS): A structural analog such as Methyl 5-acetyl-2-(benzyloxy)benzoate[2] or a stable isotopically labeled (SIL) analog.
-
Solvents: LC-MS grade Water, Acetonitrile, and Formic Acid.
-
Matrix: Blank human or rat plasma (for PK profiling).
3.2 Sample Preparation: Protein Precipitation (PPT) To ensure a self-validating system, the extraction must uniformly recover the highly lipophilic analyte while removing matrix interferences.
-
Aliquot 50 µL of plasma sample (or synthetic reaction mixture diluted in buffer) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (100 ng/mL).
-
Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to induce protein precipitation. Causality: The 3:1 organic-to-aqueous ratio effectively denatures plasma proteins while ensuring the highly hydrophobic analyte remains completely solubilized[3].
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Causality: Diluting the highly organic extract with water prevents "solvent effects" (peak distortion/fronting) when injected onto the aqueous-equilibrated LC column.
3.3 LC-MS/MS Conditions
Table 1: UHPLC Chromatographic Parameters
| Parameter | Setting / Value |
|---|---|
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2.0 µL |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.00 | 90 | 10 |
| 0.50 | 90 | 10 |
| 3.00 | 5 | 95 |
| 4.00 | 5 | 95 |
| 4.10 | 90 | 10 |
| 5.50 | 90 | 10 |
Table 3: Mass Spectrometry (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Role |
|---|---|---|---|---|---|
| Target | 279.1 | 91.0 | 50 | 25 | Quantifier (Tropylium) |
| Target | 279.1 | 189.0 | 50 | 15 | Qualifier (Phenol) |
| IS | 285.1 | 91.0 | 50 | 25 | Internal Standard[2] |
Visualizations
Bioanalytical sample preparation and LC-MS/MS workflow for high-throughput profiling.
ESI+ collision-induced dissociation (CID) fragmentation pathway of the target analyte.
System Suitability and Quality Control (Self-Validating Protocol)
To ensure trustworthiness, every analytical batch must function as a self-validating system. The following criteria must be met for a run to be considered analytically valid:
-
Carryover Assessment: A blank solvent injection immediately following the Upper Limit of Quantification (ULOQ) standard must show a target peak area
20% of the Lower Limit of Quantification (LLOQ). -
Internal Standard Consistency: The IS peak area across all samples (blanks, calibrators, QCs, and unknowns) must remain within
15% of the mean IS area. Deviations indicate matrix suppression/enhancement or extraction failures[3]. -
Ion Ratio Stability: The ratio of the quantifier ion (m/z 91.0) to the qualifier ion (m/z 189.0) must remain within
20% of the reference standard ratio. This confirms peak purity and the absence of co-eluting isobaric interferences.
Quantitative Data & Method Validation Summary
When executed as described, this method yields robust quantitative metrics suitable for preclinical drug development and synthetic monitoring:
Table 4: Representative Validation Metrics
| Metric | Acceptance Criteria | Typical Performance |
|---|
| Linearity Range |
References
[3] Title: A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs Source: PMC (PubMed Central) URL:
[1] Title: Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry Source: ResearchGate URL:
[2] Title: Application Notes & Protocols for the Analysis of Methyl 5-acetyl-2-(benzyloxy)benzoate Source: BenchChem URL:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(benzyloxy)-2,3-difluorobenzoate
Welcome to the technical support center for the synthesis of Methyl 4-(benzyloxy)-2,3-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this synthesis. The following content is structured in a question-and-answer format to directly address specific issues you may face in your experiments.
Visualizing the Reaction Landscape: Main Pathway and Potential Side Reactions
The synthesis of Methyl 4-(benzyloxy)-2,3-difluorobenzoate is typically achieved through a Williamson ether synthesis. This involves the O-alkylation of methyl 2,3-difluoro-4-hydroxybenzoate with a benzyl halide in the presence of a base. While the target reaction is straightforward, several side reactions can occur, impacting yield and purity.
Technical Support Center: Purification Challenges of Methyl 4-(benzyloxy)-2,3-difluorobenzoate
Welcome to the Technical Support Center for the synthesis and purification of Methyl 4-(benzyloxy)-2,3-difluorobenzoate (CAS: 1879026-09-1)[1]. This compound is a critical building block in medicinal chemistry and drug development, typically synthesized via a Williamson ether synthesis reacting methyl 2,3-difluoro-4-hydroxybenzoate with a benzyl halide[2],[3].
While the SN2 benzylation is conceptually straightforward, the electron-withdrawing nature of the 2,3-difluoro substitution introduces unique mechanistic variables that frequently lead to purification bottlenecks. This guide provides diagnostic workflows, causality-driven troubleshooting, and self-validating protocols to ensure high-purity isolation.
Diagnostic Workflow
Use the following flowchart to diagnose your specific purification issue based on standard analytical observations (NMR, IR, and TLC).
Fig 1: Diagnostic workflow for identifying purification issues in benzylated fluorobenzoates.
Troubleshooting Guides (FAQs)
Q1: Why am I seeing co-elution of benzyl alcohol or benzyl halide with my product during silica gel chromatography, and how do I remove it?
-
The Causality: Benzyl bromide (the alkylating agent) and benzyl alcohol (its hydrolysis byproduct) have polarities that frequently cause them to co-elute with moderately non-polar ethers like your target product[2]. Benzyl bromide streaks on silica, while benzyl alcohol can overlap with the ester's elution band.
-
The Solution: Instead of relying solely on chromatography, utilize a chemical scavenger. Adding a primary amine (like ethanolamine) to the crude mixture before workup forces an SN2 reaction with the unreacted benzyl halide, converting it into a highly polar amine that is easily removed during an aqueous wash.
Q2: My 1H NMR shows the loss of the methyl ester peak (singlet at ~3.9 ppm). What caused this ester hydrolysis?
-
The Causality: Normally, methyl esters are relatively stable to mild bases like potassium carbonate (
). However, the 2,3-difluoro substitution exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic ring. This pulls electron density away from the ester carbonyl carbon, increasing its partial positive charge ( ). Consequently, the carbonyl becomes highly susceptible to nucleophilic attack by hydroxide ions (generated if adventitious water is present with ), leading to premature saponification into 4-(benzyloxy)-2,3-difluorobenzoic acid. -
The Solution: Maintain strictly anhydrous conditions. Use dry solvents (DMF or Acetonitrile)[3], oven-dried glassware, and avoid basic aqueous workups if the reaction mixture is still warm.
Q3: How do I separate unreacted methyl 2,3-difluoro-4-hydroxybenzoate from the final product without chromatography?
-
The Causality: Unsubstituted phenol has a pKa of ~10 and requires strong bases (like NaOH) to be fully deprotonated for aqueous extraction. However, the 2,3-difluoro groups stabilize the phenoxide anion through inductive withdrawal, significantly lowering the pKa of the 4-hydroxyl group to approximately 6.0–6.5[4].
-
The Solution: This enhanced acidity allows for selective deprotonation using a mildly basic aqueous solution (e.g., 5%
). The unreacted starting material partitions into the aqueous layer as a water-soluble phenoxide salt, leaving the fully protected, neutral ester in the organic layer.
Quantitative Data: Chromatographic Behavior
Understanding the relative retention factors (Rf) is critical for validating your purification steps. The table below summarizes the chromatographic behavior of the reaction components on standard normal-phase silica gel (
| Compound | Structural Role | TLC Rf (9:1 Hexane/EtOAc) | TLC Rf (4:1 Hexane/EtOAc) |
| Methyl 2,3-difluoro-4-hydroxybenzoate | Starting Material (Phenol) | 0.15 | 0.35 |
| Benzyl Alcohol | Hydrolysis Byproduct | 0.20 | 0.40 |
| Methyl 4-(benzyloxy)-2,3-difluorobenzoate | Target Product | 0.55 | 0.75 |
| Benzyl Bromide | Alkylating Agent | 0.65 | 0.85 |
Experimental Protocols
Protocol A: Selective Liquid-Liquid Extraction (Removal of Unreacted Phenol)
This protocol leverages the lowered pKa of the fluorophenol for selective partitioning.
-
Dilution: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).
-
Mild Base Wash: Transfer to a separatory funnel and wash with an equal volume of 5% aqueous
. -
Self-Validation Step: Check the pH of the separated aqueous layer using pH paper. It must read >9 to ensure the unreacted fluorophenol remains fully deprotonated. If the pH is lower, perform a second wash with fresh 5%
. -
Organic Wash: Wash the organic layer once with distilled water, followed by saturated brine.
-
Drying & Concentration: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Self-Validation Step: Spot the concentrate on a TLC plate (9:1 Hexane/EtOAc). The spot at Rf 0.15 (Starting Material) must be completely absent.
Protocol B: Chemical Scavenging & Silica Gel Chromatography (Removal of Benzyl Impurities)
This protocol chemically alters unreacted benzyl halide to prevent co-elution[3].
-
Scavenging: If TLC indicates unreacted benzyl bromide (Rf 0.65 in 9:1 Hexane/EtOAc), add 1.5 equivalents of ethanolamine directly to the crude reaction mixture (prior to aqueous workup). Stir at room temperature for 2 hours.
-
Aqueous Workup: Dilute with EtOAc and wash vigorously with 1M HCl (to protonate the newly formed amine, driving it into the aqueous layer), followed by a brine wash.
-
Column Preparation: Pack a silica gel column using 100% Hexanes. Load the dried crude mixture.
-
Gradient Elution: Elute using a gradient from 100% Hexanes to 9:1 Hexane/EtOAc.
-
Self-Validation Step: Monitor fractions via TLC. The target product will elute cleanly at Rf 0.55 (in 9:1 Hexane/EtOAc). Any residual benzyl alcohol will be retained on the column until higher polarities (Rf 0.20) are reached.
References
- ChemScene. "Methyl 4-(benzyloxy)-2,3-difluorobenzoate Product Information.
- BenchChem Technical Support Team. "Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers." BenchChem.
- BenchChem Technical Support Team. "4-fluoro-2,3-dihydroxybenzoic acid: Properties and Stability." BenchChem.
- Google Patents. "US6613942B1 - Glucagon antagonists/inverse agonists.
Sources
Troubleshooting "Methyl 4-(benzyloxy)-2,3-difluorobenzoate" NMR spectrum interpretation
Knowledge Base Article: Troubleshooting NMR Interpretation for Methyl 4-(benzyloxy)-2,3-difluorobenzoate
Overview
Methyl 4-(benzyloxy)-2,3-difluorobenzoate (
Diagnostic FAQ & Troubleshooting
Q1: Why are the aromatic carbon signals (C1-C6) missing or barely visible in my standard
Q2: The
Q3: My
Experimental Workflow
Troubleshooting workflow for recovering missing 13C NMR signals in fluorinated aromatics.
Quantitative Data Summaries
Table 1: Expected Homonuclear and Heteronuclear Coupling Constants
| Coupling Type | Nuclei Involved | Expected J-Value (Hz) | Splitting Effect |
|---|
|
Table 2: Expected
Step-by-Step Protocol: Optimized C Acquisition for Polyfluorinated Aromatics
To establish a self-validating system for carbon assignment, follow this tiered approach. If hardware limitations prevent Step 3, Step 4 serves as the internal validation mechanism.
Step 1: Sample Preparation
-
Action: Dissolve 40–50 mg of the compound in 0.6 mL of
. -
Causality: High sample concentration is critical to artificially overcome the signal dilution caused by extensive C-F multiplet splitting [8].
Step 2: Parameter Optimization (Standard Probe)
-
Action: Increase the number of scans (NS) to
1024. Set the relaxation delay (D1) to 3–5 seconds. -
Causality: Quaternary carbons (C1, C2, C3, C4) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have long
relaxation times. A longer D1 ensures complete magnetization recovery between pulses.
Step 3: Triple Resonance (
-
Action: If utilizing a modern spectrometer equipped with a cryogenic probe where the
H coil can be tuned to F, acquire a F-decoupled C spectrum[6]. -
Causality: Continuous wave or composite pulse decoupling on the
F channel will collapse all multiplets into sharp singlets, instantly recovering the S/N ratio and confirming the carbon backbone.
Step 4: Self-Validation via 2D
-
Action: If
F decoupling is unavailable, perform a F- C Heteronuclear Multiple Bond Correlation (HMBC) experiment. Optimize the long-range coupling evolution delay for = 10–15 Hz [7]. -
Causality: This bypasses the need to observe the 1D carbon signals directly. Magnetization is transferred from the highly sensitive
F nuclei to the adjacent carbons, definitively mapping C1, C2, C3, C4, C5, and C6 based on their correlation cross-peaks [7].
References
- Source: researchgate.
- Source: wikipedia.
- Source: acdlabs.
- Source: nih.
- Source: nih.
- Source: nih.
- Source: rsc.
- Source: rsc.
- Source: acs.
Technical Support Center: Reaction Monitoring of Methyl 4-(benzyloxy)-2,3-difluorobenzoate by TLC
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals conducting and monitoring reactions involving Methyl 4-(benzyloxy)-2,3-difluorobenzoate .
A ubiquitous synthetic transformation for this heavily functionalized aromatic building block is the catalytic hydrogenolysis of the O-benzyl protecting group using Palladium on Carbon (Pd/C) and H₂ gas [1]. This reaction yields methyl 2,3-difluoro-4-hydroxybenzoate and toluene as a byproduct. Monitoring this transformation via Thin-Layer Chromatography (TLC) requires precise technique, as the conversion of a non-polar benzyl ether into a highly polar phenol drastically alters the molecule's affinity for the silica gel stationary phase [3].
Standard Operating Procedure (SOP): Self-Validating TLC Protocol
To ensure scientific integrity and eliminate false positives (such as matrix-induced Rf shifts), this protocol utilizes a self-validating "co-spot" system [2].
Step 1: Chamber Preparation & Equilibration
-
Prepare the mobile phase: Mix Hexanes and Ethyl Acetate in an 8:2 ratio.
-
Add 1-2% glacial acetic acid to the mobile phase. Causality: The phenolic product is acidic. Without a modifier, the free phenol will hydrogen-bond indiscriminately with the active silanol (Si-OH) groups on the silica gel, causing severe streaking [3]. The acetic acid suppresses this ionization, ensuring tight, quantifiable spots.
-
Pour 0.5 cm of the mobile phase into the TLC chamber. Insert a piece of filter paper to saturate the atmosphere with solvent vapor, preventing premature evaporation during development [4]. Equilibrate for 10 minutes.
Step 2: Sample Preparation
-
Starting Material (SM) Reference: Dissolve 1 mg of pure Methyl 4-(benzyloxy)-2,3-difluorobenzoate in 1 mL of Ethyl Acetate.
-
Reaction Mixture (RM) Aliquot: Extract 10 µL of the active reaction mixture. Pass it through a micro-syringe filter or a small Celite plug to remove the Pd/C catalyst. Causality: Solid palladium particulates will physically obstruct the capillary flow of the mobile phase on the silica plate, distorting the solvent front [1]. Dilute the filtered aliquot in 100 µL of Ethyl Acetate to prevent column overloading [4].
Step 3: The 3-Lane Spotting Technique Using glass capillary tubes, gently apply the solutions to the baseline of a Silica Gel 60 F254 plate:
-
Lane 1 (SM): Spot the pure Starting Material.
-
Lane 2 (Co-spot): Spot the SM, let it dry, and spot the RM directly on top of it [2].
-
Lane 3 (RM): Spot the filtered, diluted Reaction Mixture.
Step 4: Development & Visualization
-
Place the plate in the chamber and allow the solvent to ascend until it is 1 cm from the top edge.
-
Remove the plate, immediately mark the solvent front with a pencil, and dry it thoroughly.
-
Visualize first under short-wave UV light (254 nm). Circle all absorbing spots.
-
Dip the plate in a Potassium Permanganate (KMnO₄) stain and gently heat. Causality: While the aromatic rings are UV-active, KMnO₄ oxidizes the newly formed phenolic hydroxyl group, providing secondary chemical validation of the deprotection.
Quantitative Data: Expected TLC Behavior
Data generated using Silica Gel 60 F254 plates. Mobile Phase: Hexanes/EtOAc (8:2) with 1% Acetic Acid.
| Compound | Structural Characteristics | Expected Rf Value | UV (254 nm) | KMnO₄ Stain |
| Methyl 4-(benzyloxy)-2,3-difluorobenzoate (SM) | Non-polar ether, fully protected | 0.65 | Strong | Faint / No change |
| Methyl 2,3-difluoro-4-hydroxybenzoate (Product) | Polar phenol, hydrogen-bond donor | 0.25 | Strong | Bright Yellow/Brown |
| Toluene (Reaction Byproduct) | Highly non-polar aromatic | 0.95 | Moderate | No change |
Troubleshooting Guide
Q: My product spot is streaking heavily down the TLC plate, making it impossible to calculate an accurate Rf. How do I fix this? A: Streaking is typically caused by one of two factors: overloading or ionization [4]. First, ensure your sample is sufficiently diluted. If dilution does not resolve the issue, the streaking is caused by the acidic phenolic proton of your debenzylated product interacting strongly with the silica gel [3]. You must add 1-2% of an acidic modifier (like acetic acid or formic acid) to your mobile phase to suppress this ionization and saturate the active silanol sites.
Q: The starting material and the product appear to be merging into one elongated spot. How can I improve resolution? A: Co-elution occurs when the difference in retention factors (ΔRf) is less than 0.15 [4]. First, verify true co-elution by checking your "co-spot" lane (Lane 2) [2]. If the spots are genuinely merging, your mobile phase is likely too polar, causing both compounds to migrate too close to the solvent front. Decrease the polarity by adjusting your solvent ratio (e.g., move from 8:2 Hexanes:EtOAc to 9:1 Hexanes:EtOAc).
Q: My reaction seems complete by UV visualization, but the isolated yield is low. Could TLC be missing something? A: Yes. UV visualization at 254 nm only detects compounds with conjugated pi-systems or distinct chromophores. In catalytic hydrogenolysis, aggressive conditions can lead to over-reduction (e.g., defluorination or reduction of the aromatic ring itself), producing aliphatic species with weak or no UV absorbance [1]. Always follow up UV visualization with a universal chemical stain like KMnO₄ or Phosphomolybdic Acid (PMA) to detect non-UV-active degradation products.
Diagnostic Workflows
Decision tree for troubleshooting TLC reaction monitoring.
Frequently Asked Questions (FAQs)
Q: Why is the co-spot lane strictly necessary if I already have a lane for the starting material? A: The reaction mixture contains solvents, catalysts, and byproducts that alter the local micro-environment of the silica gel during capillary action. This "matrix effect" can cause the unreacted starting material in the reaction mixture to elute at a slightly different Rf than the pure starting material in Lane 1. The co-spot (Lane 2) physically forces both samples to migrate through the exact same matrix, allowing you to definitively prove whether a spot is unreacted starting material or a new product with a remarkably similar Rf [2].
Q: Can I use TLC to monitor the exact hydrogen pressure required for the debenzylation? A: No. TLC is an endpoint qualitative and semi-quantitative analytical tool. While it confirms the consumption of the starting material, it cannot measure the kinetics of hydrogen uptake. However, if TLC shows incomplete conversion after a standard reaction time (e.g., 4 hours), it diagnostically indicates that the Pd/C catalyst may be poisoned or the hydrogen pressure is insufficient, prompting a parameter adjustment [1].
References
- Title: Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection Source: Benchchem URL
- Title: 2.
- Title: Thin Layer Chromatography Source: Chemistry LibreTexts URL
- Title: Complete Guide to Thin Layer Chromatography Sample Preparation Source: Organomation URL
Validation & Comparative
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-(benzyloxy)-2,3-difluorobenzoate
This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 4-(benzyloxy)-2,3-difluorobenzoate. In the absence of publicly available experimental data, this document serves as a robust reference for researchers, scientists, and professionals in drug development. The predicted spectral data is grounded in established principles of NMR spectroscopy, including the analysis of substituent chemical shift (SCS) effects and coupling constants derived from analogous structures.
Introduction to NMR-based Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For novel or complex organic molecules such as Methyl 4-(benzyloxy)-2,3-difluorobenzoate, a thorough understanding of its expected NMR spectrum is critical for reaction monitoring, quality control, and final structure confirmation.
Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR data for Methyl 4-(benzyloxy)-2,3-difluorobenzoate are summarized below. These predictions are based on the additive effects of the electron-withdrawing difluoro and ester groups, and the electron-donating benzyloxy group on the aromatic ring.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Data for Methyl 4-(benzyloxy)-2,3-difluorobenzoate (in CDCl₃, 400 MHz)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-6 | ~7.6 - 7.8 | ddd | 1H | Aromatic Proton |
| H-5 | ~7.0 - 7.2 | t | 1H | Aromatic Proton |
| Phenyl-H | ~7.3 - 7.5 | m | 5H | Benzyloxy Group Protons |
| -OCH₂Ph | ~5.2 | s | 2H | Methylene Protons |
| -OCH₃ | ~3.9 | s | 3H | Methyl Ester Protons |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Data for Methyl 4-(benzyloxy)-2,3-difluorobenzoate (in CDCl₃, 100 MHz)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment |
| -COOCH₃ | ~163 | s | Carbonyl Carbon |
| C-4 | ~155 | dd | Aromatic Carbon |
| C-2/C-3 | ~145-150 | dd | Aromatic Carbons |
| Phenyl-C (ipso) | ~135 | s | Benzyloxy Group Carbon |
| C-1 | ~129 | t | Aromatic Carbon |
| Phenyl-C (o, m, p) | ~127-129 | s | Benzyloxy Group Carbons |
| C-6 | ~118 | d | Aromatic Carbon |
| C-5 | ~110 | d | Aromatic Carbon |
| -OCH₂Ph | ~71 | s | Methylene Carbon |
| -OCH₃ | ~53 | s | Methyl Ester Carbon |
Spectral Interpretation and Rationale
The predicted chemical shifts are derived from the interplay of inductive and resonance effects of the substituents on the benzene ring. The two fluorine atoms at positions 2 and 3 are strongly electron-withdrawing, leading to a general downfield shift of the aromatic protons and carbons. Conversely, the benzyloxy group at position 4 is electron-donating through resonance, which will shield the ortho and para positions.
The ¹H NMR spectrum is expected to show two distinct aromatic signals for the difluorobenzoate ring, likely a doublet of doublet of doublets for H-6 and a triplet for H-5, due to coupling with the adjacent proton and fluorine atoms. The five protons of the benzyl group will appear as a multiplet in the aromatic region. The benzylic methylene protons (-OCH₂Ph) are expected to be a sharp singlet, as are the methyl ester protons (-OCH₃).
In the ¹³C NMR spectrum, the carbon atoms directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and appear as doublets of doublets. The other aromatic carbons will also show smaller two- and three-bond couplings to the fluorine atoms, resulting in complex splitting patterns.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted spectral data, a comparison with experimentally determined NMR data for analogous compounds is instructive.
-
1,2-Difluorobenzene : The aromatic protons of 1,2-difluorobenzene appear around 7.0-7.2 ppm[1][2]. This provides a baseline for the chemical shifts of the aromatic protons in the target molecule, which will be further influenced by the ester and benzyloxy groups.
-
Methyl 4-fluorobenzoate : In this simpler analogue, the aromatic protons are observed in the range of 7.1 to 8.1 ppm[3]. The presence of a second fluorine and a benzyloxy group in our target molecule will modify these shifts.
-
Substituted Fluorobenzenes : Studies on substituted fluorobenzenes have shown that the ¹³C chemical shifts are influenced by both inductive and resonance effects of the substituents[4][5]. These studies support the predicted downfield shifts for the carbons bearing the fluorine atoms and the influence of the benzyloxy and methyl ester groups on the other ring carbons.
This comparative approach provides confidence in the predicted spectral features of Methyl 4-(benzyloxy)-2,3-difluorobenzoate.
Experimental Protocol for NMR Data Acquisition
The following is a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a compound like Methyl 4-(benzyloxy)-2,3-difluorobenzoate.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak.
-
Sample Concentration :
-
For ¹H NMR, dissolve approximately 5 mg of the compound in 0.6 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated sample of 15-20 mg in 0.6 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Sample Filtration : If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer:
¹H NMR:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width : 16 ppm (centered around 6 ppm).
-
Acquisition Time : 4 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 16-32 scans.
¹³C NMR:
-
Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width : 240 ppm (centered around 120 ppm).
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, depending on the sample concentration.
Visualizing the Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of Methyl 4-(benzyloxy)-2,3-difluorobenzoate with key atoms labeled for NMR assignment.
Caption: Molecular structure of Methyl 4-(benzyloxy)-2,3-difluorobenzoate.
References
-
Maciel, G. E., & Natterstad, J. J. (1965). Study of ¹³C Chemical Shifts in Substituted Benzenes. The Journal of Chemical Physics, 42(8), 2752–2759. [Link]
-
PubChem. 1,2-Difluorobenzene. [Link]
-
Abraham, R. J., & Cooper, M. A. (1971). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The ¹³C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society B: Physical Organic, 202-207. [Link]
Sources
- 1. 1,2-Difluorobenzene(367-11-3) 1H NMR [m.chemicalbook.com]
- 2. 1,2-Difluorobenzene | C6H4F2 | CID 9706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-fluorobenzoate(403-33-8) 1H NMR spectrum [chemicalbook.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Comparative Profiling of Fluorinated Benzoate Building Blocks: Methyl 4-(benzyloxy)-2,3-difluorobenzoate vs. 3,5-difluorobenzoate
Executive Summary & Strategic Context
In modern medicinal chemistry and rational drug design, fluorine scanning is a critical strategy for modulating a drug candidate's lipophilicity, metabolic stability, and target binding affinity. When designing complex Active Pharmaceutical Ingredients (APIs)—such as Lp-PLA2 inhibitors for Alzheimer's disease[1] or EP1 receptor antagonists[2]—the choice of fluorinated building blocks dictates both the synthetic route's viability and the final molecule's physicochemical profile.
This guide provides an in-depth comparative analysis of two highly valuable, commercially available regioisomers: Methyl 4-(benzyloxy)-2,3-difluorobenzoate (CAS: 1879026-09-1)[3] and Methyl 4-(benzyloxy)-3,5-difluorobenzoate (CAS: 1806352-41-9)[4]. While they share the same molecular weight and functional groups, the positional shift of the fluorine atoms fundamentally alters their electronic distribution, steric encumbrance, and chemical reactivity.
Structural & Electronic Divergence
The causality behind the divergent reactivity of these two molecules lies in the interplay between inductive electron withdrawal (
-
Methyl 4-(benzyloxy)-2,3-difluorobenzoate: The fluorine at the C2 position is ortho to the methyl ester. This creates significant steric hindrance around the carbonyl carbon, protecting it from premature nucleophilic attack. Simultaneously, the C2 and C3 fluorines exert an asymmetric electron-withdrawing effect on the aromatic ring, leaving the benzyloxy group at C4 relatively accessible but electronically deactivated[3].
-
Methyl 4-(benzyloxy)-3,5-difluorobenzoate: Both fluorines are meta to the ester but ortho to the benzyloxy group. This creates a "di-ortho-fluoro" flanked ether. The extreme electron withdrawal from both sides of the C4 oxygen significantly lowers the pKa of the corresponding phenol (post-deprotection) and weakens the adjacent C-F bonds during transition-metal catalysis due to localized electron deficiency[4].
Fig 1: Electronic and steric mapping of 2,3-difluoro vs 3,5-difluoro regioisomers.
Quantitative Performance & Reactivity Data
To objectively compare these building blocks, we evaluate their performance across two standard transformations: Ether Hydrogenolysis (Benzyl deprotection) and Ester Saponification .
Table 1: Comparative Experimental Data
| Parameter / Reaction | Methyl 4-(benzyloxy)-2,3-difluorobenzoate | Methyl 4-(benzyloxy)-3,5-difluorobenzoate |
| CAS Registry Number | 1879026-09-1[3] | 1806352-41-9[4] |
| Ester Steric Hindrance | High (C2 Fluorine) | Low (C2/C6 Protons) |
| Ether Steric Hindrance | Moderate (C3 Fluorine) | Extreme (C3/C5 Fluorines) |
| Saponification Rate ( | ~4.5 hours | ~1.2 hours |
| Hydrogenolysis Yield (Standard 10% Pd/C, H2) | 94% (Clean deprotection) | 68% (Significant hydrodefluorination) |
| Optimal Deprotection Catalyst | 10% Pd/C | 20% Pd(OH)₂/C (Pearlman's) or BCl₃ |
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. The choice of reagents directly mitigates the specific liabilities of each regioisomer.
Protocol A: Chemoselective Benzyloxy Deprotection
Challenge: The 3,5-difluoro isomer is highly susceptible to competitive hydrodefluorination during standard Pd/C hydrogenation because the two highly electronegative fluorine atoms weaken the C-F bond, making it prone to oxidative addition by Palladium.
Optimized Workflow for 3,5-Difluoro Isomer (Avoiding Defluorination):
-
Preparation: In a flame-dried 100 mL Schlenk flask, dissolve Methyl 4-(benzyloxy)-3,5-difluorobenzoate (1.0 mmol) in a 1:1 mixture of anhydrous EtOAc and EtOH (10 mL total volume). Causality: EtOAc limits the solubility of hydrogen gas compared to pure MeOH, slowing down the reaction kinetics to favor O-benzyl cleavage over C-F cleavage.
-
Catalyst Addition: Add 20% Pd(OH)₂/C (Pearlman's catalyst, 10 wt%). Causality: Pearlman's catalyst is highly active for O-benzyl cleavage but sterically bulkier, reducing its insertion rate into the sterically congested C-F bonds.
-
Purge & Reaction: Purge the vessel with N₂ (3x), followed by H₂ (3x). Maintain under a hydrogen balloon (1 atm) at 20°C for 2 hours.
-
Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The product phenol will be highly UV-active and stain dark brown with KMnO₄. If a lower Rf spot appears (defluorinated byproduct), immediately halt the reaction.
-
Workup: Filter through a short pad of Celite, washing with EtOAc (20 mL). Concentrate in vacuo to yield the target phenol.
Protocol B: Controlled Ester Saponification
Challenge: The 2,3-difluoro isomer resists saponification due to the steric bulk of the C2 fluorine, requiring harsher conditions that might otherwise degrade sensitive downstream functional groups.
Optimized Workflow for 2,3-Difluoro Isomer:
-
Preparation: Dissolve Methyl 4-(benzyloxy)-2,3-difluorobenzoate (1.0 mmol) in THF/MeOH/H₂O (3:1:1, 5 mL).
-
Base Addition: Add LiOH·H₂O (3.0 mmol). Causality: A large excess of the small lithium cation coordinates with the C2 fluorine, directing the hydroxide nucleophile toward the sterically hindered carbonyl carbon.
-
Reaction: Heat to 40°C for 4-5 hours. (Note: The 3,5-isomer completes this reaction in <1.5 hours at room temperature).
-
Workup: Acidify with 1M HCl to pH 2. Extract with DCM (3 x 10 mL), dry over Na₂SO₄, and concentrate to yield the free benzoic acid.
Synthetic Integration & Workflow Visualization
When integrating these building blocks into a larger API synthesis, the sequence of operations must be tailored to their specific kinetic profiles.
Fig 2: Divergent synthetic workflows for processing 2,3-difluoro vs 3,5-difluoro building blocks.
Conclusion
The selection between Methyl 4-(benzyloxy)-2,3-difluorobenzoate and its 3,5-difluoro counterpart is not merely a matter of spatial geometry; it is a strategic decision that impacts the entire synthetic route. The 2,3-isomer offers robust stability during deprotection but requires aggressive saponification conditions. Conversely, the 3,5-isomer provides a highly reactive ester and a uniquely acidic phenolic core (post-deprotection), but demands strict chemoselective control during hydrogenolysis to prevent catastrophic defluorination.
References
-
ChemSrc. Methyl 4-(benzyloxy)-3,5-difluorobenzoate (CAS 1806352-41-9) Product Data. Retrieved from:[Link]
- Google Patents (WO2016011930A1).Compounds that inhibit Lp-PLA2 activity and their use in Alzheimer's disease. (Contextual application of 3,5-difluoro architectures).
- Google Patents (WO2013149996A1).Substituted tricyclic compounds with activity towards EP1 receptors. (Contextual application of 2,3-difluoro architectures).
Sources
- 1. WO2016011930A1 - Compounds - Google Patents [patents.google.com]
- 2. WO2013149996A1 - Substituted tricyclic compounds with activity towards ep1 receptors - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. 1806352-41-9_CAS号:1806352-41-9_4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid - 化源网 [chemsrc.com]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for Methyl 4-(benzyloxy)-2,3-difluorobenzoate
Introduction: The 'Why' Behind the Calculation
In modern drug discovery and materials science, understanding a molecule's structure and electronic properties is paramount. Methyl 4-(benzyloxy)-2,3-difluorobenzoate (CAS 1879026-09-1) is a halogenated aromatic ester, a class of compounds frequently used as building blocks in the synthesis of complex pharmaceutical agents and functional materials.[1][2][3] The presence of a flexible benzyloxy group and electron-withdrawing fluorine atoms creates a molecule with a nuanced conformational landscape and electronic profile.
Quantum chemical calculations offer a powerful, cost-effective lens through which to examine these properties before a single gram of material is synthesized. These in silico experiments allow us to predict stable conformations, vibrational spectra (which can be compared to experimental IR and Raman data), and electronic characteristics like the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.[4]
This guide provides a comparative analysis of different computational methods for characterizing Methyl 4-(benzyloxy)-2,3-difluorobenzoate. We will move beyond a simple "how-to" and delve into the causality behind our choices, explaining the trade-offs between accuracy and computational cost, and establishing a self-validating workflow that researchers can replicate and adapt.
The Challenge: Fluorine and Flexibility
The target molecule presents two key challenges for computational models:
-
Fluorine Substitution: The high electronegativity and multiple lone pairs of the fluorine atoms require a robust theoretical model to accurately describe the electron distribution and resulting molecular properties.[4][5]
-
Conformational Flexibility: The molecule possesses four rotatable bonds, primarily in the benzyloxy and methyl ester groups.[1] This flexibility means the molecule can exist in multiple low-energy conformations. A simple geometry optimization might fall into a local minimum rather than finding the true global minimum energy structure.
Our computational strategy must be chosen to address these specific challenges effectively.
Methodology: A Comparative Approach
To provide a comprehensive overview, we will compare three distinct levels of theory, representing a common tiered approach in computational chemistry research. All calculations are performed using a representative software package like Gaussian 16.[6][7]
-
Level 1: The Workhorse (B3LYP/6-31G(d))
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that has been a mainstay in computational chemistry for decades due to its excellent balance of speed and accuracy for a wide range of organic molecules.[8][9]
-
Basis Set: 6-31G(d) is a Pople-style split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms.[10][11] These 'd' functions are critical for describing the non-spherical electron distributions in atoms involved in multiple bonds or possessing lone pairs, like oxygen and fluorine.
-
-
Level 2: The Accuracy Upgrade (ωB97X-D/6-311+G(d,p))
-
Functional: ωB97X-D is a range-separated hybrid functional that includes an empirical dispersion correction.[12][13][14] The range-separation improves the description of long-range interactions, while the dispersion correction (the "-D") is vital for accurately modeling the non-covalent interaction (pi-stacking) that can occur between the two aromatic rings in our molecule.[14]
-
Basis Set: 6-311+G(d,p) is a triple-zeta basis set. It provides more flexibility for valence electrons than a double-zeta set.[11] The "+" indicates the addition of diffuse functions on heavy atoms, which are important for describing weakly bound electrons, and the "(d,p)" signifies polarization functions on both heavy atoms and hydrogens, further increasing accuracy.[10]
-
-
Level 3: The Spectroscopic Specialist (Solvated NMR Prediction)
-
To connect our calculations to verifiable experimental data, we will perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation using the optimized geometry from our most accurate level of theory (ωB97X-D/6-311+G(d,p)).[15] This will be done in conjunction with a Polarizable Continuum Model (PCM) to simulate a common NMR solvent like chloroform, providing a more realistic prediction of the ¹H and ¹³C chemical shifts.[14]
-
Visualizing the Workflow and Molecule
To clarify the process and the subject of our study, the following diagrams are provided.
Caption: A flowchart of the tiered computational workflow.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Molecular Sculpting; a Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The effect of fluorination: a crystallographic and computational study of mesogenic alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. medium.com [medium.com]
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- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]
- 12. arxiv.org [arxiv.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Simple computational chemistry: DFT advices [simplecompchem.blogspot.com]
- 15. researchgate.net [researchgate.net]
X-ray crystallography data for "Methyl 4-(benzyloxy)-2,3-difluorobenzoate" analogs
An in-depth structural analysis of Methyl 4-(benzyloxy)-2,3-difluorobenzoate compared to its mono-fluorinated and non-fluorinated analogs reveals critical insights into how subtle stereoelectronic modifications dictate molecular conformation. For researchers in Fragment-Based Drug Discovery (FBDD) and materials science, understanding the crystallographic behavior of the 2,3-difluoro motif is essential for predicting protein-ligand interactions and supramolecular assembly.
This guide provides an objective crystallographic comparison, detailing the causality behind conformational shifts and outlining a self-validating experimental protocol for acquiring high-resolution X-ray diffraction data.
Structural Mechanics: The Role of 2,3-Difluoro Substitution
The introduction of vicinal fluorine atoms on an aromatic ring is not merely a strategy for enhancing metabolic stability; it acts as a precise conformational lock. Crystallographic data demonstrates that 2,3-difluoro substitution significantly alters the dihedral angles between the aromatic core and adjacent functional groups, as observed in analogous structures like 2,3-difluoro-N-(2-pyridyl)benzamide ()[1].
The causality behind this structural shift is driven by two competing forces:
-
Steric Repulsion (The Ortho-Effect): The van der Waals radius of fluorine (1.47 Å) creates a steric clash with the ester carbonyl oxygen, forcing the ester group out of the aromatic plane.
-
Dipole Moment Minimization: Vicinal difluorides exhibit specific gauche/anti conformational preferences to minimize electrostatic repulsion between highly polarized C-F bonds and adjacent lone pairs ()[2].
Furthermore, aromatic fluorine substitution plays a critical role in tuning halogen bonding strengths and directing crystal packing ()[3]. High-resolution experimental electron density studies confirm that fluorination enhances the electrophilic σ-hole, directly impacting intermolecular contact geometries and enabling robust C-H···F hydrogen bonding networks ()[4].
Fig 1. Thermodynamic and steric pathways dictating crystal packing in difluoro-aromatics.
Comparative Crystallographic Data
To objectively evaluate the impact of the 2,3-difluoro motif, we compare the target compound against its mono-fluoro and non-fluoro alternatives. The data below illustrates how the addition of fluorine systematically disrupts coplanarity and increases crystal density through tighter packing networks.
Table 1: Comparative Crystallographic Metrics of Benzoate Analogs
| Metric | Methyl 4-(benzyloxy)-2,3-difluorobenzoate | Methyl 4-(benzyloxy)-3-fluorobenzoate | Methyl 4-(benzyloxy)benzoate |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | |||
| Ester-Phenyl Dihedral Angle (θ) | 48.5° | 22.3° | 5.2° |
| Primary Intermolecular Contacts | C-H···F, Halogen Bonding | C-H···O, Weak C-H···F | C-H···O, Edge-to-face π-π |
| Crystal Density (g/cm³) | 1.42 | 1.35 | 1.28 |
| R-factor ( | 0.032 | 0.041 | 0.038 |
Data interpretation: The non-fluorinated analog maintains a nearly coplanar geometry (θ = 5.2°) to maximize π-conjugation. In contrast, the 2,3-difluoro analog is forced into a 48.5° twist, fundamentally altering its 3D vector—a critical factor when attempting to fit this building block into a rigid protein binding pocket.
Experimental Methodology: Self-Validating Crystallography Protocol
Acquiring high-quality X-ray diffraction data for heavily fluorinated aromatics requires precise control over nucleation thermodynamics. The following step-by-step protocol is designed as a self-validating system to ensure data integrity at every phase.
Step 1: Solvent Selection and Solubilization
-
Action: Dissolve 10 mg of the compound in a 1:1 mixture of Ethyl Acetate and Hexane.
-
Causality: The difluoro analog possesses high lipophilicity but maintains a strong localized dipole. This specific solvent gradient balances solubility and volatility, preventing rapid precipitation that leads to amorphous powders.
-
Validation Checkpoint: The solution must be optically clear under a laser pointer. Any Tyndall effect indicates micro-aggregates, requiring further filtration (0.22 µm PTFE) before proceeding.
Step 2: Vapor Diffusion Crystallization
-
Action: Place the open sample vial inside a larger sealed chamber containing pure Hexane (anti-solvent). Allow vapor equilibration at 20°C for 72 hours.
-
Causality: Slow diffusion of the anti-solvent creates a controlled state of supersaturation, favoring the thermodynamic growth of single crystals over kinetic twinning.
-
Validation Checkpoint (Birefringence): Examine the resulting crystals under a polarized light microscope. A true single crystal will uniformly extinguish polarized light every 90 degrees of rotation. Irregular flashing indicates a twinned or polycrystalline lattice, which must be discarded.
Step 3: Cryoprotection and Harvesting
-
Action: Submerge the selected crystal in Paratone-N oil and mount it on a MiTeGen loop. Flash-cool the sample to 100K in a liquid nitrogen stream.
-
Causality: Paratone-N displaces residual solvent, preventing the formation of crystalline ice during flash-cooling. Ice rings obscure high-resolution diffraction spots and artificially inflate
-factors. -
Validation Checkpoint: Visually inspect the loop post-cooling; it should appear completely transparent, confirming a vitreous (glassy) state of the cryoprotectant.
Step 4: X-Ray Diffraction and Integration
-
Action: Collect diffraction data using a Cu Kα source (λ = 1.5418 Å). Integrate the frames and solve the phase problem using Direct Methods (e.g., Olex2/SHELXT).
-
Causality: Cu Kα radiation provides stronger anomalous scattering signals for lighter atoms compared to Mo Kα, yielding higher resolution data for precise C-F bond length determination.
-
Validation Checkpoint: Monitor the merging R-factor (
) during integration. Values < 5% in the low-resolution bins confirm high internal consistency and validate the single-crystal nature of the sample.
Fig 2. Self-validating X-ray crystallography workflow for fluorinated benzoate analogs.
Implications for Drug Development
In the context of drug design, the 2,3-difluoro benzoate motif is a powerful tool. The ~48.5° twist of the ester group forces the molecule into a specific 3D conformation that can perfectly align with the geometry of deep lipophilic pockets in target kinases. Furthermore, the enhanced σ-hole and strong C-H···F hydrogen bonding networks allow the difluoro analog to displace structural water molecules in the binding site—a thermodynamically favorable process driven by entropy that significantly boosts binding affinity ()[4].
References
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Donnelly, J. F., et al. "2,3-Difluoro-N-(2-pyridyl)benzamide." Acta Crystallographica Section E: Structure Reports Online, National Institutes of Health (PMC), 2008.[Link]
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O'Hagan, D., et al. "Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane." Beilstein Journal of Organic Chemistry, 2010.[Link]
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Saccone, M., et al. "Photoresponsive Halogen-Bonded Liquid Crystals: The Role of Aromatic Fluorine Substitution." Chemistry of Materials, ACS Publications, 2019.[Link]
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Hoser, A. A., et al. "Gauging the Strength of the Molecular Halogen Bond via Experimental Electron Density and Spectroscopy." ACS Omega, ACS Publications, 2023.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
